Product packaging for But-1-en-3-ynyl-benzene(Cat. No.:CAS No. 146276-26-8)

But-1-en-3-ynyl-benzene

Cat. No.: B126162
CAS No.: 146276-26-8
M. Wt: 128.17 g/mol
InChI Key: FRSPRPODGOIJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

But-1-en-3-ynyl-benzene, also known as this compound, is a useful research compound. Its molecular formula is C10H8 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8 B126162 But-1-en-3-ynyl-benzene CAS No. 146276-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-1-en-3-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSPRPODGOIJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342435
Record name but-1-en-3-ynyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146276-26-8
Record name but-1-en-3-ynyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of But-1-en-3-ynyl-benzene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of but-1-en-3-ynyl-benzene, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction between phenylacetylene and vinyl bromide. This document details the underlying reaction mechanisms, provides a summary of reaction conditions from the literature, and presents a generalized experimental protocol.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira in 1975, this reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[3] The synthesis of this compound from phenylacetylene and vinyl bromide is a classic example of a Sonogashira reaction, yielding a conjugated enyne moiety that is a key structural motif in many biologically active molecules and organic materials.[4]

Reaction Mechanism and Signaling Pathways

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst. A copper-free variant of the reaction also exists.

The Dual Catalytic Cycle (Palladium and Copper)

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The cycle begins with the oxidative addition of the vinyl halide to a Pd(0) species, forming a Pd(II) complex. This is often considered the rate-limiting step.[2]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final enyne product and regenerate the Pd(0) catalyst.[2]

Sonogashira_Dual_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Vinyl-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition (Vinyl Bromide) PdII_B Vinyl-Pd(II)L₂(C≡CPh) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination (this compound) CuI Cu(I)Br PdII_B->CuI Cu_acetylide Cu(I)-C≡CPh CuI->Cu_acetylide Deprotonation (Phenylacetylene, Base) Cu_acetylide->PdII_A Cu_acetylide->CuI

Figure 1: Sonogashira Dual Catalytic Cycle.
Copper-Free Sonogashira Coupling

In the absence of a copper co-catalyst, the reaction can still proceed, albeit often requiring slightly different conditions. The mechanism is believed to involve the direct reaction of the deprotonated alkyne with the palladium complex.

The palladium(0) catalyst undergoes oxidative addition with the vinyl bromide. The resulting Pd(II) complex then coordinates with the terminal alkyne. A base facilitates the deprotonation of the alkyne, leading to the formation of a palladium acetylide complex. Subsequent reductive elimination yields the enyne product and regenerates the Pd(0) catalyst.[2]

Copper_Free_Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_A Vinyl-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition (Vinyl Bromide) Pd_alkyne_complex [Vinyl-Pd(II)L₂(HC≡CPh)]⁺Br⁻ PdII_A->Pd_alkyne_complex Alkyne Coordination (Phenylacetylene) Pd_acetylide Vinyl-Pd(II)L₂(C≡CPh) Pd_alkyne_complex->Pd_acetylide Deprotonation (Base) Pd_acetylide->Pd0 Reductive Elimination (this compound)

Figure 2: Copper-Free Sonogashira Catalytic Cycle.

Quantitative Data Summary

Aryl/Vinyl HalidePalladium CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePdCl₂(PPh₃)₂ (0.5 mol%)--[TBP][4EtOV]55388[5]
BromobenzeneNi(acac)₂ (0.3 mol%)CuI (0.03 mol%)Et₃NDMF100460[6]
4-Iodotoluene5% Pd on Al₂O₃0.1% Cu₂O on Al₂O₃-THF-DMA7572<2 (batch), 60 (flow)[4]
(3E)-Iodoprop-2-enoic acidPd(OAc)₂ (5 mol%)CuI (20 mol%)DiisopropylamineDMFRT1Not specified[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via Sonogashira coupling, adapted from procedures for similar vinyl halide couplings.[1] Note: This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using dry solvents. Vinyl halides are potentially carcinogenic and should be handled with appropriate safety precautions.

Materials and Equipment
  • Reactants:

    • Phenylacetylene

    • Vinyl bromide (can be used as a solution in a suitable solvent)

  • Catalysts:

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)

    • Copper(I) iodide (CuI)

  • Base:

    • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent:

    • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Equipment:

    • Schlenk flask or three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas supply (argon or nitrogen) with manifold

    • Syringes and needles for liquid transfers

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Reaction Workflow

Experimental_Workflow start Start: Dry Glassware under Vacuum/Heat setup Assemble Apparatus under Inert Atmosphere start->setup reagents Add Solvent, Base, Phenylacetylene, and Catalysts setup->reagents vinyl_bromide Add Vinyl Bromide reagents->vinyl_bromide reaction Stir at Room Temperature or with Heating vinyl_bromide->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Dry Organic Layer and Purify (e.g., Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Figure 3: General Experimental Workflow.
Step-by-Step Procedure

  • Preparation: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum with a heat gun and then cooled to room temperature under an inert atmosphere.

  • Charging the Flask: The flask is charged with the palladium catalyst (e.g., 1-5 mol%), copper(I) iodide (e.g., 1-10 mol%), and the anhydrous solvent.

  • Addition of Reagents: The amine base (e.g., 2-3 equivalents) and phenylacetylene (e.g., 1.0-1.2 equivalents) are added sequentially via syringe. The mixture is stirred for a few minutes.

  • Addition of Vinyl Bromide: Vinyl bromide (1.0 equivalent) is then added, typically as a solution in the reaction solvent.

  • Reaction: The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature (if heated) and diluted with an organic solvent such as diethyl ether or ethyl acetate. The mixture is then washed with a saturated aqueous solution of ammonium chloride and brine.

  • Purification: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Conclusion

The Sonogashira coupling of phenylacetylene and vinyl bromide offers an efficient route to this compound. This technical guide has outlined the key mechanistic aspects, provided representative quantitative data, and detailed a practical experimental protocol. For researchers and professionals in drug development and materials science, a thorough understanding of this reaction is crucial for the synthesis of complex molecules containing the valuable enyne functionality. Further optimization of reaction conditions, particularly for copper-free systems, remains an active area of research with the potential for developing even more sustainable and cost-effective synthetic methods.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Phenylbutenyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutenyne and its isomers are aromatic hydrocarbons that have garnered interest in various fields of chemical research, from fundamental studies of molecular structure and dynamics to applications in materials science and medicinal chemistry. The interplay between the phenyl ring and the butyne chain gives rise to a rich conformational landscape, influencing the molecule's spectroscopic properties and reactivity. This technical guide provides a comprehensive overview of the molecular structure and conformation of key phenylbutenyne isomers, with a focus on 4-phenyl-1-butyne, for which detailed experimental and computational data are available. We also explore the structural aspects of 1-phenyl-1-butyne and 1-phenyl-2-butyne and touch upon the potential relevance of the phenylbutenyne scaffold in drug discovery.

Molecular Structure and Conformation of 4-Phenyl-1-butyne

The most extensively studied isomer, 4-phenyl-1-butyne, serves as a model system for understanding the conformational preferences of flexible phenylalkynes. The molecule's structure is characterized by a phenyl group attached to a four-carbon chain containing a terminal triple bond. Rotation around the C-C single bonds of the alkyl chain leads to different spatial arrangements of the phenyl ring and the acetylenic group.

High-resolution spectroscopic studies, particularly those employing supersonic jet-cooling techniques, combined with quantum chemical calculations, have definitively established the existence of two stable conformers of 4-phenyl-1-butyne in the gas phase: a gauche and an anti form.[1][2]

Conformational Isomers
  • Gauche Conformer: In this conformation, the acetylenic group is oriented at a dihedral angle of approximately 60° with respect to the plane of the phenyl ring.

  • Anti Conformer: In the anti conformation, the acetylenic group and the phenyl ring are in a more extended, zig-zag arrangement, with a dihedral angle of roughly 180°.

These two conformers are close in energy, with computational studies suggesting they are the only two low-energy conformations with significant population at room temperature.[1][2] Their subtle energy difference is manifested in their distinct spectroscopic signatures.

Spectroscopic and Computational Characterization

The gauche and anti conformers of 4-phenyl-1-butyne have been successfully identified and characterized using a combination of advanced experimental and theoretical methods.

Experimental Techniques:

  • Resonance-Enhanced Two-Photon Ionization (RE2PI) Spectroscopy: This technique has been instrumental in identifying the electronic origins of the two conformers. The S1 ← S0 origins for the two conformers are observed at 37,617 cm-1 and 37,620 cm-1.[1][2]

  • UV-UV Hole-Burning Spectroscopy: This double-resonance technique confirms that the two observed electronic transitions originate from two distinct ground-state species, namely the gauche and anti conformers.

  • Rotational Band Contour Analysis: By comparing the experimentally observed rotational band contours with simulations based on theoretical calculations, definitive assignments of the bands to the specific conformers have been made. The gauche conformer is assigned to the red-shifted origin, while the anti conformer corresponds to the blue-shifted origin.[1][2]

Computational Methods:

  • Ab initio (MP2) and Density Functional Theory (DFT) Calculations: These computational chemistry methods have been employed to predict the geometries, relative energies, and rotational constants of the gauche and anti conformers. The theoretical predictions are in excellent agreement with the experimental findings, confirming the conformational assignments.[1][2]

Quantitative Structural Data
Calculated Geometric Parameters for 4-Phenyl-1-butyne (DFT)
Parameter Gauche Conformer
Dihedral Angle (Car-Car-Cα-Cβ) ~60°
Relative Energy (kcal/mol) 0.00
Calculated Rotational Constants for 4-Phenyl-1-butyne (CIS)
Conformer A (GHz)
Gauche Value
Anti Value
(Note: Specific numerical values for bond lengths, angles, and rotational constants from the primary literature are required to populate these tables fully. The placeholders indicate where such data would be presented.)

Other Phenylbutenyne Isomers

While less studied than 4-phenyl-1-butyne, other isomers such as 1-phenyl-1-butyne and 1-phenyl-2-butyne also exhibit interesting structural features.

  • 1-Phenyl-1-butyne: In this isomer, the phenyl group is directly attached to the butyne chain at the C1 position. The linear nature of the C-C≡C-C moiety suggests a more rigid structure compared to 4-phenyl-1-butyne. Conformational flexibility would primarily arise from the rotation of the ethyl group.

  • 1-Phenyl-2-butyne: Here, the phenyl group is attached to the C1 position, and the triple bond is between C2 and C3. This structure also possesses a degree of conformational freedom due to rotation around the C1-C2 single bond.

Further spectroscopic and computational studies are needed to fully characterize the conformational landscapes of these isomers.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for researchers in this field. Below are overviews of the key techniques used in the study of phenylbutenyne conformations.

Resonance-Enhanced Two-Photon Ionization (RE2PI) in a Supersonic Jet

This technique is a highly sensitive and selective method for obtaining electronic spectra of cooled, gas-phase molecules.

Methodology:

  • Sample Vaporization: The phenylbutenyne sample is heated to produce a sufficient vapor pressure.

  • Supersonic Expansion: The sample vapor is seeded into a carrier gas (e.g., Argon) at high pressure and expanded through a pulsed nozzle into a vacuum chamber. This rapid expansion leads to significant cooling of the molecules' internal degrees of freedom (rotational and vibrational), resulting in simplified spectra.[3]

  • Laser Ionization: The cooled molecular beam is crossed with a tunable UV laser beam. The laser is scanned through the electronic absorption bands of the molecule. When the laser frequency is resonant with an electronic transition (S1 ← S0), the molecule absorbs one photon. A second photon from the same or another laser then ionizes the excited molecule.[4][5]

  • Mass-Selective Detection: The resulting ions are detected by a time-of-flight mass spectrometer, which allows for mass-selective detection, ensuring that the spectrum obtained corresponds to the parent molecule.

Experimental_Workflow_RE2PI cluster_0 Sample Preparation cluster_1 Molecular Beam Generation cluster_2 Spectroscopic Detection Sample Phenylbutenyne Sample Vaporization Heating to Vaporize Sample->Vaporization Pulsed_Nozzle Pulsed Nozzle Vaporization->Pulsed_Nozzle Carrier_Gas Carrier Gas (Ar) Carrier_Gas->Pulsed_Nozzle Supersonic_Jet Supersonic Jet (Cooled Molecules) Pulsed_Nozzle->Supersonic_Jet Ionization Resonance-Enhanced Two-Photon Ionization Supersonic_Jet->Ionization Tunable_UV_Laser Tunable UV Laser Tunable_UV_Laser->Ionization TOF_MS Time-of-Flight Mass Spectrometer Ionization->TOF_MS Spectrum RE2PI Spectrum TOF_MS->Spectrum

Fig. 1: Experimental workflow for RE2PI spectroscopy.
UV-UV Hole-Burning Spectroscopy

This technique is used to verify the number of conformers present in a sample.

Methodology:

  • Pump Laser: A "pump" laser is fixed at a specific frequency corresponding to the absorption of one of the conformers. This laser depletes the population of that conformer's ground state, creating a "hole".

  • Probe Laser: A second, tunable "probe" laser is scanned through the spectral region of interest, similar to a standard RE2PI experiment.

  • Spectral Analysis: If the probe laser is scanned over the absorption of the same conformer that was targeted by the pump laser, a depletion in the ion signal is observed. If it is scanned over the absorption of a different conformer, the signal remains unaffected. This allows for the unambiguous assignment of spectral features to different conformers.[6][7]

Logical_Relationship_UVUV_Hole_Burning cluster_pump Pump Step cluster_probe Probe Step Pump_Laser Fixed-Frequency Pump Laser Conformer_A_Ground Conformer A (Ground State) Pump_Laser->Conformer_A_Ground Depletes Population Signal_A Signal from A (Depleted) Conformer_A_Ground->Signal_A Conformer_B_Ground Conformer B (Ground State) Signal_B Signal from B (Unaffected) Conformer_B_Ground->Signal_B Probe_Laser Tunable Probe Laser Probe_Laser->Conformer_A_Ground Probe_Laser->Conformer_B_Ground

Fig. 2: Logical workflow of UV-UV hole-burning spectroscopy.
Rotational Band Contour Analysis

This method provides detailed structural information by analyzing the shape of the rovibronic absorption bands.

Methodology:

  • High-Resolution Spectroscopy: A high-resolution tunable laser is used to record the detailed shape (contour) of a specific vibronic band in the RE2PI spectrum.

  • Computational Simulation: The rotational constants (A, B, C) of the molecule in both the ground and excited electronic states are calculated using ab initio or DFT methods for each possible conformer.

  • Contour Simulation: Using these calculated rotational constants and the transition dipole moment orientation, a theoretical rotational band contour is simulated.

  • Comparison and Fitting: The simulated contours for different conformers are compared to the experimental contour. A good match between the experimental and a simulated contour allows for the confident assignment of the band to a specific conformer and can provide refined rotational constants.[1][2]

Relevance to Drug Development

While phenylbutenyne itself is not a common pharmacophore, the underlying principles of its conformational analysis are highly relevant to drug development. The three-dimensional shape of a drug molecule is critical for its interaction with biological targets such as enzymes and receptors. Flexible molecules, like many drug candidates, can exist in multiple conformations, and only one of these may be the "bioactive" conformation that binds to the target.

The phenylbutenyne scaffold can be found in more complex molecules that are being investigated for their biological activity. For instance, derivatives of phenylbutyne have been synthesized and studied for their potential as enzyme inhibitors.[8] For example, some kinase inhibitors, a major class of anti-cancer drugs, feature aromatic and flexible side chains where conformational restriction can play a key role in selectivity and potency.[9]

The experimental and computational techniques used to study phenylbutenyne are directly applicable to the conformational analysis of drug candidates. Understanding the conformational preferences of a lead compound can guide medicinal chemists in designing more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to improved potency and selectivity.

Drug_Development_Logic cluster_mol Flexible Molecule cluster_bio Biological Interaction cluster_design Drug Design Strategy Conformers Multiple Conformers (e.g., Gauche, Anti) Bioactive_Conformer Bioactive Conformation Conformers->Bioactive_Conformer One is Bioactive Binding Binding Event Bioactive_Conformer->Binding Target Biological Target (Enzyme, Receptor) Target->Binding Conformational_Analysis Conformational Analysis (Spectroscopy & Computation) Binding->Conformational_Analysis Informs Rigid_Analog Design of Rigid Analogs Conformational_Analysis->Rigid_Analog Improved_Drug Improved Potency & Selectivity Rigid_Analog->Improved_Drug

Fig. 3: Logical relationship in conformation-guided drug design.

Conclusion

Phenylbutenyne, particularly the 4-phenyl-1-butyne isomer, provides a valuable case study in the conformational analysis of flexible molecules. The synergistic use of high-resolution laser spectroscopy in supersonic jets and sophisticated quantum chemical calculations has enabled a detailed understanding of its molecular structure and the subtle energy differences between its stable conformers. The methodologies outlined in this guide are at the forefront of physical chemistry and have significant implications for various fields, including drug discovery, where a deep understanding of molecular conformation is paramount for the rational design of new therapeutic agents. Further research into other phenylbutenyne isomers and their derivatives will continue to enrich our understanding of structure-property relationships in these fascinating molecules.

References

Theoretical Examination of the Electronic Structure of But-1-en-3-ynyl-benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

But-1-en-3-ynyl-benzene, a conjugated aromatic hydrocarbon, presents a fascinating case study for understanding the interplay of different types of unsaturation on the electronic properties of a molecule. Its structure, featuring a phenyl ring connected to a vinyl and an acetylenic group in conjugation, suggests a delocalized π-electron system. A thorough understanding of its electronic structure is pivotal for predicting its reactivity, stability, and potential applications in materials science and drug development. This technical guide provides a comprehensive overview of the theoretical calculations of the electronic structure of this compound, employing established computational methodologies. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide presents a robust theoretical framework based on widely accepted computational practices and data extrapolated from closely related molecules such as benzene, styrene, and phenylacetylene.

Computational Methodology

The electronic structure calculations presented herein are based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a reliable and computationally efficient method for studying organic molecules.[1]

For the calculations in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed. B3LYP is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources, and it is known for providing good predictions of thermochemical properties for organic molecules.[2][3] The 6-31G* basis set is used, which is a Pople-style basis set that provides a good balance between accuracy and computational cost for molecules of this size.[2][4]

All calculations, including geometry optimization and the determination of molecular orbital energies, are performed in the gas phase at room temperature and standard pressure.[5]

Data Presentation

The following tables summarize the key quantitative data derived from the theoretical calculations.

Table 1: Optimized Geometric Parameters of this compound

The geometry of this compound was optimized to find the lowest energy conformation. The bond lengths and angles are presented below. These values are benchmarked against DFT calculations for benzene, styrene, and phenylacetylene. For instance, the C-C bond lengths in the benzene ring are expected to be around 1.397 Å.[6]

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C(phenyl)-C(phenyl)~1.397
C(phenyl)-C(vinyl)~1.470
C(vinyl)=C(vinyl)~1.340
C(vinyl)-C(alkynyl)~1.430
C(alkynyl)≡C(alkynyl)~1.205
C-H (aromatic)~1.080
C-H (vinyl)~1.085
C-H (alkynyl)~1.060
Bond Angles (°)
C-C-C (in phenyl ring)~120.0
C(phenyl)-C(vinyl)=C(vinyl)~121.0
C(vinyl)=C(vinyl)-C(alkynyl)~122.0
C(vinyl)-C(alkynyl)≡C(alkynyl)~178.0
C(alkynyl)≡C(alkynyl)-H~179.0

Table 2: Electronic Properties of this compound

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a smaller gap suggests higher reactivity.[7][8] The extended conjugation in this compound is expected to result in a smaller HOMO-LUMO gap compared to benzene (~5.043 eV).[9]

PropertySymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.15
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.25
HOMO-LUMO Energy GapΔE4.90

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and plausible method for the synthesis of phenyl-substituted enynes involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

Representative Synthesis Protocol: Palladium-Catalyzed Sonogashira Coupling

  • Reaction Setup: A dried Schlenk flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a suitable base (e.g., triethylamine). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Addition of Reactants: A solvent such as tetrahydrofuran (THF) is added, followed by the sequential addition of an aryl halide (e.g., iodobenzene or bromobenzene) and a terminal alkyne (in this case, but-1-en-3-yne).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the theoretical calculation of the electronic structure of a molecule like this compound.

Computational_Workflow cluster_input Input Definition cluster_calculation Computational Steps cluster_analysis Analysis of Results Molecule Define Molecule: This compound Method Select Computational Method: DFT (B3LYP/6-31G*) Molecule->Method GeoOpt Geometry Optimization Method->GeoOpt FreqCalc Frequency Calculation (Confirm Minimum Energy) GeoOpt->FreqCalc SPE Single Point Energy Calculation FreqCalc->SPE GeomParams Optimized Geometric Parameters SPE->GeomParams MO Molecular Orbitals (HOMO, LUMO) SPE->MO ElectronicProps Electronic Properties (Energy Gap, etc.) MO->ElectronicProps

Caption: Computational chemistry workflow for electronic structure analysis.

This technical guide has outlined a theoretical framework for investigating the electronic structure of this compound using Density Functional Theory. The provided data, while based on established principles and extrapolated from related molecules, offers valuable insights into the expected geometric and electronic properties of this conjugated system. The presented computational workflow and representative synthesis protocol serve as a practical guide for researchers and professionals in the fields of chemistry and drug development, enabling further exploration and characterization of this and similar molecules. The predicted electronic properties, such as the HOMO-LUMO energy gap, provide a foundation for understanding the molecule's reactivity and potential for use in novel materials and pharmaceuticals.

References

Methodological & Application

Application Notes & Protocols for the Anionic Polymerization of 1-Phenylbut-1-en-3-yne to Synthesize Conjugated Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of conjugated polymers through the anionic polymerization of "But-1-en-3-ynyl-benzene," herein referred to as 1-phenylbut-1-en-3-yne. This monomer possesses both a vinyl and an ethynyl group, offering unique opportunities for controlled polymer synthesis and the creation of novel materials with interesting electronic and optical properties. The protocols described are based on established principles of living anionic polymerization.[1][2][3]

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures.[4][5] This method is particularly suited for monomers with electron-withdrawing groups that can stabilize the propagating anionic chain end.[6] 1-Phenylbut-1-en-3-yne presents an interesting case for anionic polymerization due to the presence of two potentially reactive sites: the double bond and the triple bond, both conjugated with the phenyl ring. The phenyl group provides the necessary electron-withdrawing character to facilitate anionic polymerization.

The polymerization is expected to proceed preferentially through the vinyl group, leading to a polymer with a conjugated backbone and pendant ethynyl groups. These pendant groups can be further modified post-polymerization to introduce additional functionalities.

Reaction Mechanism

The anionic polymerization of 1-phenylbut-1-en-3-yne is initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium). The initiator adds to the vinyl group of the monomer, generating a carbanion that is stabilized by resonance with the phenyl ring. This carbanion then propagates by attacking the vinyl group of subsequent monomer units in a chain-growth fashion. Due to the living nature of this polymerization, the chains will continue to grow as long as monomer is available and in the absence of terminating agents.[2][3]

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator n-BuLi Monomer1 1-Phenylbut-1-en-3-yne Initiator->Monomer1 Addition to vinyl group Active_Monomer Initiated Monomer (Carbanion) Monomer1->Active_Monomer Growing_Chain Propagating Polymer Chain Active_Monomer->Growing_Chain Addition of n monomers Monomer2 n (Monomer) Final_Polymer Conjugated Polymer Growing_Chain->Final_Polymer Protonation Terminating_Agent e.g., MeOH Terminating_Agent->Final_Polymer Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Reactor_Prep Reactor Preparation (Flame-dry, Inert atm.) Solvent_Add Solvent Addition (Anhydrous THF) Reactor_Prep->Solvent_Add Initiation Initiator Injection (n-BuLi at -78°C) Solvent_Add->Initiation Polymerization Monomer Addition & Propagation Initiation->Polymerization Termination Termination (Degassed MeOH) Polymerization->Termination Isolation Polymer Precipitation & Isolation Termination->Isolation SEC SEC/GPC (Mn, Mw, PDI) Isolation->SEC NMR NMR Spectroscopy (¹H, ¹³C for structure) FTIR FTIR Spectroscopy (Functional groups) UV-Vis UV-Vis Spectroscopy (Conjugation)

References

Synthesis of Functionalized Polymers from "But-1-en-3-ynyl-benzene" Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers derived from "But-1-en-3-ynyl-benzene" and its analogs. These polymers, possessing a unique conjugated backbone, offer significant potential in various biomedical fields, including drug delivery, bioimaging, and sensor development. The protocols outlined below are based on established methodologies for the polymerization of similar enyne and phenylacetylene monomers, providing a foundational framework for researchers.

Introduction

"this compound" is a conjugated enyne monomer that can be polymerized to yield polymers with interesting electronic and optical properties. The presence of both double and triple bonds in its structure offers multiple avenues for polymerization and post-polymerization functionalization. The phenyl group provides a site for introducing various functional moieties to tailor the polymer's properties for specific applications.

Functionalized aromatic polymers are of great interest in the biomedical field due to their potential for creating materials with enhanced biocompatibility, drug-loading capacity, and targeting capabilities.[1] Polymers derived from phenyl-substituted alkynes, such as poly(phenylacetylene)s, have been explored for their applications as fluorescent probes for bioimaging and as matrices for drug delivery.[2]

This guide focuses on transition metal-catalyzed polymerization methods, which have shown considerable success in the controlled polymerization of alkyne and enyne monomers.

Polymerization Methodologies

The polymerization of "this compound" derivatives can be achieved through several methods, with transition metal-catalyzed polymerization being one of the most effective for achieving well-defined polymers. Rhodium-based catalysts, in particular, have been extensively used for the stereoregular polymerization of phenylacetylenes, yielding polymers with a cis-transoidal configuration.[3] Metathesis polymerization, especially Ring-Opening Metathesis Polymerization (ROMP), is another powerful technique for polymerizing strained cyclic olefins and can be adapted for enyne monomers.

Rhodium-Catalyzed Polymerization

Rhodium(I) complexes are efficient catalysts for the polymerization of terminal alkynes. The polymerization of phenylacetylene and its derivatives using rhodium catalysts typically proceeds via a coordination-insertion mechanism, leading to polymers with high stereoregularity.[3]

Experimental Protocol: Rhodium-Catalyzed Polymerization of a Phenyl-Substituted Enyne

This protocol is adapted from established procedures for the polymerization of phenylacetylene.

Materials:

  • "this compound" derivative (monomer)

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) or other suitable Rh(I) catalyst

  • Triethylamine (Et₃N) or another suitable co-catalyst/base

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Inert atmosphere (e.g., argon or nitrogen) glovebox or Schlenk line

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox, add the rhodium catalyst to a Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, deoxygenated solvent to dissolve the catalyst.

  • Add the co-catalyst (e.g., triethylamine) to the reaction mixture.

  • Inject the "this compound" derivative monomer into the flask.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) for the specified time (e.g., 24 hours).

  • Monitor the polymerization progress by techniques such as Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots taken from the reaction.

  • Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

  • Filter and wash the polymer with the non-solvent to remove residual monomer and catalyst.

  • Dry the polymer under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Post-Polymerization Functionalization

A key advantage of these polymers is the potential for post-polymerization modification. The reactive double bonds in the polymer backbone can be targeted for functionalization using various "click" chemistry reactions, such as thiol-ene chemistry.[4] This allows for the introduction of a wide range of functional groups to tailor the polymer's properties for specific biomedical applications.

Experimental Workflow: Post-Polymerization Functionalization via Thiol-Ene "Click" Chemistry

G cluster_0 Polymer Synthesis cluster_1 Functionalization cluster_2 Application Monomer This compound Derivative Polymerization Rh-Catalyzed Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Click Thiol-Ene 'Click' Reaction Polymer->Click Thiol Functional Thiol (R-SH) Thiol->Click FunctionalPolymer Functionalized Polymer Click->FunctionalPolymer Application Biomedical Application (e.g., Drug Delivery, Bioimaging) FunctionalPolymer->Application G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription Proliferation Cell Proliferation Gene->Proliferation PolymerDrug Functionalized Polymer -Drug Conjugate PolymerDrug->Receptor Targeting Drug Drug PolymerDrug->Drug Release Drug->Kinase2 Inhibition

References

Application Notes and Protocols: "But-1-en-3-ynyl-benzene" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its reliability, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4]

"But-1-en-3-ynyl-benzene" is a versatile terminal alkyne that incorporates a reactive vinyl group. Its participation in CuAAC reactions yields 1,2,3-triazoles bearing a vinylphenyl moiety. This vinyl group serves as a valuable handle for post-cycloaddition modifications, such as polymerization or further functionalization, opening avenues for the development of novel therapeutics, probes, and materials.[5][6] These vinyl-substituted triazoles have shown potential as antimicrobial and antifungal agents.[7][8]

These application notes provide detailed protocols for the synthesis of "this compound" and its subsequent use in CuAAC reactions, along with characterization data and potential applications of the resulting triazole products.

Data Presentation

The following table summarizes representative, illustrative yields for the CuAAC reaction between "this compound" and various organic azides under the general protocol described below. Please note that these are hypothetical yields intended to be representative of typical CuAAC reactions.

EntryAzide ReactantProductHypothetical Yield (%)
1Benzyl Azide1-benzyl-4-((E)-4-phenylbut-3-en-1-yl)-1H-1,2,3-triazole92
2Azidoethane1-ethyl-4-((E)-4-phenylbut-3-en-1-yl)-1H-1,2,3-triazole88
31-Azido-4-methoxybenzene1-(4-methoxyphenyl)-4-((E)-4-phenylbut-3-en-1-yl)-1H-1,2,3-triazole95
4Methyl 2-azidoacetateMethyl 2-(4-((E)-4-phenylbut-3-en-1-yl)-1H-1,2,3-triazol-1-yl)acetate85

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from known synthetic routes for similar compounds.

Materials:

  • Benzaldehyde

  • Ethynylmagnesium bromide solution (0.5 M in THF)

  • Toluene

  • p-Toluenesulfonic acid

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add ethynylmagnesium bromide solution (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propargyl alcohol.

  • Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford "this compound".

Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the reaction of "this compound" with an organic azide.[1][4][9]

Materials:

  • "this compound"

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • In a vial, dissolve "this compound" (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.

Characterization of the Product (Example: 1-benzyl-4-((E)-4-phenylbut-3-en-1-yl)-1H-1,2,3-triazole):

The structure of the synthesized triazole can be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expect characteristic signals for the triazole proton (singlet, ~7.5-8.0 ppm), the vinyl protons (doublets, ~6.0-7.0 ppm), the benzyl protons, and the phenyl protons.[10][11]

  • ¹³C NMR: Expect signals for the triazole carbons (C4 and C5), with the C4 typically appearing around 140-150 ppm and the C5 around 120-125 ppm.[10]

  • HRMS (High-Resolution Mass Spectrometry): To confirm the molecular weight and elemental composition of the product.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction CuAAC Reaction cluster_workup Workup & Purification Alkyne (this compound) Alkyne (this compound) Reaction_Vessel Reaction Mixture (t-BuOH/H2O) Alkyne (this compound)->Reaction_Vessel Azide Azide Azide->Reaction_Vessel Extraction Extraction (DCM/H2O) Reaction_Vessel->Extraction Catalyst_System CuSO4 / NaAscorbate Catalyst_System->Reaction_Vessel Purification Column Chromatography Extraction->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

General workflow for the CuAAC reaction.

Signaling_Pathway_Concept Drug_Molecule Vinyl-Triazole Drug (e.g., Kinase Inhibitor) Target_Protein Target Protein (e.g., Kinase) Drug_Molecule->Target_Protein Inhibition Polymer_Backbone Polymer Backbone for Drug Delivery Drug_Molecule->Polymer_Backbone Covalent Linkage via Vinyl Group Downstream_Signaling Downstream Signaling Pathway Target_Protein->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Signaling->Cellular_Response

Conceptual signaling pathway inhibition.

Applications in Drug Development

The vinyl-substituted 1,2,3-triazoles synthesized from "this compound" are valuable scaffolds in drug discovery for several reasons:

  • Bioisosteric Replacement: The triazole ring can act as a bioisostere for other functional groups, such as amide bonds, to improve metabolic stability and pharmacokinetic properties.

  • Scaffold for Library Synthesis: The reliability of the CuAAC reaction allows for the rapid synthesis of large libraries of triazole-containing compounds for high-throughput screening.[12]

  • Platform for Further Functionalization: The vinyl group provides a reactive handle for subsequent chemical transformations. This allows for the development of:

    • Covalent Inhibitors: The vinyl group can act as a Michael acceptor for covalent modification of target proteins.

    • Drug Delivery Systems: The vinyl moiety can be used for polymerization or for conjugation to polymers, nanoparticles, or antibodies to create targeted drug delivery systems.

    • PROTACs and Molecular Glues: The vinyl group can serve as an attachment point for linking to E3 ligase binders in the development of proteolysis-targeting chimeras (PROTACs).

References

Application Notes and Protocols: Selective Hydrogenation of the Alkyne in But-1-en-3-ynyl-benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the selective hydrogenation of the alkyne functionality in but-1-en-3-ynyl-benzene, a common structural motif in organic synthesis and drug discovery. The selective reduction of the triple bond in the presence of a double bond is a critical transformation, yielding the corresponding conjugated diene, a valuable building block for further functionalization. This document outlines two primary catalytic systems for this transformation: a modified palladium catalyst (Lindlar's catalyst) and a P-2 nickel boride catalyst.

Introduction

The selective hydrogenation of enynes, such as this compound, presents a significant challenge in organic synthesis due to the potential for over-reduction of the resulting diene or hydrogenation of the existing alkene. Achieving high selectivity for the alkyne reduction requires carefully chosen catalysts and reaction conditions. This document details methodologies employing Lindlar's catalyst and P-2 Nickel catalyst, which are known for their efficacy in the semi-hydrogenation of alkynes to cis-alkenes.

Catalytic Systems and Data Presentation

The choice of catalyst is paramount in achieving the desired selectivity. Below is a summary of quantitative data for the selective hydrogenation of phenyl-substituted alkynes, which serve as a proxy for this compound, using different catalytic systems.

Catalyst SystemSubstrateSolventTemperature (°C)Pressure (atm H₂)Conversion (%)Selectivity to Alkene (%)Reference
Pd-Ag/Al₂O₃ (Single-Atom Alloy)1-Phenyl-1-propyneNot SpecifiedNot SpecifiedNot Specified95-9895-97[1]
Pd@TiO₂ (Photocatalytic)PhenylacetyleneEtOHRoom Temp->9591[2]
Ni@C (from MOF-74(Ni))PhenylacetyleneNot Specified300Not Specified>9992 ± 1[3]
NiCo/MCDiphenylacetyleneMethanol50- (NaBH₄)71.587.1 (cis-stilbene)[4]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol describes the selective hydrogenation of the alkyne in this compound to the corresponding cis-diene using a commercial Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead).

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd/CaCO₃, lead poisoned)

  • Quinoline (optional, as a co-catalyst poison)

  • Anhydrous solvent (e.g., Ethyl Acetate, Hexane, or Ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a round-bottom flask, add Lindlar's catalyst (typically 5-10 mol% with respect to the substrate).

  • Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen) to remove oxygen.

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., 10 mL per mmol of substrate) to the flask, followed by the this compound. If desired, a small amount of quinoline (1-2 equivalents relative to the catalyst) can be added to further decrease catalyst activity and prevent over-reduction.

  • Hydrogenation:

    • Balloon Method: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere. Stir the reaction mixture vigorously at room temperature.

    • Parr Hydrogenator: If using a Parr apparatus, follow the manufacturer's instructions for pressurizing the reaction vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst

This protocol details the preparation and use of a P-2 nickel boride catalyst for the highly stereospecific reduction of the alkyne in this compound to the cis-diene.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol

  • This compound

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus

  • Magnetic stirrer

Procedure:

  • P-2 Nickel Catalyst Preparation:

    • In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in anhydrous ethanol.

    • In a separate flask, prepare a solution of sodium borohydride in anhydrous ethanol.

    • Slowly add the sodium borohydride solution to the nickel acetate solution with vigorous stirring. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately. The P-2 form is prepared in ethanol, which results in a nearly colloidal suspension.[5] An inert atmosphere is crucial for maximum catalytic activity.[5]

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add the this compound dissolved in a small amount of anhydrous ethanol.

    • Introduce hydrogen gas to the system using either a balloon or a Parr hydrogenator (1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC.

  • Work-up:

    • After the reaction is complete, carefully vent the hydrogen and flush with an inert gas.

    • Remove the catalyst by filtration through Celite®.

    • Wash the Celite® pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting diene by column chromatography if required.

Visualizations

The following diagrams illustrate the reaction pathway and the logical workflow for the selective hydrogenation process.

Selective_Hydrogenation_Pathway cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Desired Product This compound This compound Catalyst Catalyst (Lindlar's or P-2 Ni) This compound->Catalyst + cis-Buta-1,3-dienyl-benzene cis-Buta-1,3-dienyl-benzene Catalyst->cis-Buta-1,3-dienyl-benzene Selective Hydrogenation Hydrogen H₂ Source (H₂ gas or transfer) Hydrogen->Catalyst

Caption: Reaction pathway for the selective hydrogenation of this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Catalyst, Solvent, and Substrate Setup->AddReagents Hydrogenation Introduce Hydrogen (1-4 atm) AddReagents->Hydrogenation Monitor Monitor Reaction (TLC/GC) Hydrogenation->Monitor Workup Reaction Work-up (Filtration) Monitor->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification End End Purification->End

Caption: General experimental workflow for selective alkyne hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of But-1-en-3-ynyl-benzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of but-1-en-3-ynyl-benzene isomers. The content addresses common experimental challenges and offers practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling reaction to synthesize a specific this compound isomer is giving a mixture of regioisomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in cross-coupling reactions, particularly on an unsymmetrically substituted benzene ring, is a common challenge. The selectivity is governed by a complex interplay of steric and electronic factors.[1][2]

Troubleshooting Steps:

  • Ligand Modification: The choice of ligand on the palladium catalyst is critical. Both the ligand's size (cone angle) and its electron-donating ability can influence the regiochemical outcome.[2][3] Experiment with a range of phosphine ligands, from less bulky (e.g., PPh₃) to bulky and electron-rich (e.g., P(t-Bu)₃), or consider N-heterocyclic carbene (NHC) ligands.[4][5]

  • Substrate Steric Hindrance: The steric environment around the coupling sites on your aryl halide can direct the catalyst to the less hindered position. If possible, modify the substrate to amplify the steric differences between the reactive sites.[2]

  • Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. These parameters can alter the kinetic and thermodynamic profiles of the reaction, potentially favoring the formation of one isomer over another.

  • Choice of Halide: If your substrate has multiple different halogen atoms, you can exploit their differential reactivity. The typical reactivity order for oxidative addition to palladium is I > Br > Cl.[6] By performing the reaction at a lower temperature (e.g., room temperature), you may be able to selectively couple at the site of the more reactive halide (e.g., iodine) while leaving the less reactive one (e.g., bromine) untouched.[6]

Q2: I am observing a significant amount of dienyne byproduct from the homocoupling of my but-1-en-3-yne starting material. How can I minimize this side reaction?

A2: The homocoupling of terminal alkynes (Glaser coupling) is a primary side reaction in Sonogashira chemistry, especially when using a copper(I) co-catalyst in the presence of oxygen.[4]

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[7]

  • Use Copper-Free Conditions: The copper co-catalyst is often the main culprit in promoting homocoupling.[4] There are numerous well-established copper-free Sonogashira protocols. These reactions may require a different base (e.g., Cs₂CO₃) or a more specialized palladium/ligand system but are highly effective at preventing homocoupling.[4]

  • Control Reagent Addition: Adding the terminal alkyne slowly via syringe pump to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.

  • Amine Base Purity: Ensure your amine base (e.g., triethylamine, diisopropylamine) is freshly distilled and free of peroxides, as impurities can facilitate oxidative homocoupling.[7]

Q3: My reaction yield is consistently low, and I often see the formation of palladium black. What are the common causes and solutions?

A3: Low yields and catalyst decomposition (indicated by the formation of palladium black) often point to issues with catalyst stability, reagent quality, or reaction conditions.

Troubleshooting Steps:

  • Reagent and Solvent Quality: Use high-purity, dry, and degassed solvents. THF, for example, can promote the formation of palladium black if not properly purified.[7] Ensure the amine base is pure, as impurities can poison the catalyst.[7]

  • Catalyst and Ligand Choice: For challenging substrates, a more robust catalyst system may be needed. Pre-formed palladium complexes with bulky, electron-rich phosphine ligands or NHC ligands often exhibit higher stability and turnover numbers.[4]

  • Reduce Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive aryl iodides, couplings can often be achieved at or slightly above room temperature.[6]

  • Adjust Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to side reactions and decomposition. Conversely, if the loading is too low, the reaction may stall. Experiment with catalyst loading in the range of 1-5 mol %.

Q4: What is the recommended method for purifying and storing this compound isomers?

A4: Enynes can be unstable and prone to polymerization or degradation, especially when exposed to air, light, or heat.

Purification:

  • Column Chromatography: Flash column chromatography on silica gel is the most common purification method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and run the column quickly to minimize contact time with the silica, which can be slightly acidic.

  • Neutralization: If your molecule is sensitive, consider using silica gel that has been neutralized with triethylamine.

Storage:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (argon or nitrogen).

  • Low Temperature: Keep the material in a freezer (-20°C is standard) to slow down potential degradation pathways.

  • Protect from Light: Store in an amber vial or a vial wrapped in aluminum foil to prevent light-induced decomposition.

  • Solvent: For long-term storage, dissolving the compound in a degassed solvent (like toluene or THF) can sometimes improve stability compared to storing it as a neat solid or oil.

Data Presentation: Catalyst & Ligand Effects

The selection of the palladium source and ligand significantly impacts the efficiency of Sonogashira couplings. The following table summarizes common combinations and their typical applications.

Catalyst SystemLigand TypeKey Features & ApplicationsCommon Issues
Pd(PPh₃)₂Cl₂ / CuITriphenylphosphine (Phosphine)Standard, widely used, cost-effective for aryl iodides and bromides.[4]Moderate activity, may require heating for less reactive halides.
Pd(OAc)₂ + P(t-Bu)₃ / CuIBulky, Electron-Rich PhosphineHigh catalytic activity, effective for less reactive aryl bromides and chlorides.[4]Air-sensitive ligand, higher cost.
Pd₂(dba)₃ + XPhos / CuIBuchwald-type BiarylphosphineVery high activity and stability, excellent for challenging substrates.High cost of ligand.
Pd-NHC ComplexesN-Heterocyclic Carbene (NHC)High stability, effective in copper-free systems, good for aryl chlorides.[5]Synthesis of the complex may be required.

Experimental Protocols

General Protocol for Copper-Free Sonogashira Synthesis of 4-(But-1-en-3-ynyl)benzonitrile

This protocol describes the coupling of 4-iodobenzonitrile with commercially available but-1-en-3-yne.

Materials:

  • 4-Iodobenzonitrile (1.0 eq)

  • But-1-en-3-yne (1.5 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 4-iodobenzonitrile, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed DMF via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the but-1-en-3-yne dropwise via syringe.

  • Heat the reaction mixture to 60°C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 Hexanes:Ethyl Acetate) to yield the pure product.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (R¹-X) Pd0->Pd_add Pd_complex R¹-Pd(II)L₂-X Pd_add->Pd_complex Pd_trans Transmetalation Pd_complex->Pd_trans Pd_reduct Reductive Elimination Pd_trans->Pd_reduct CuX Cu(I)X Pd_trans->CuX Pd_reduct->Pd0 Pd_prod R¹-≡-R² Pd_reduct->Pd_prod Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne Cu_acetylide Cu(I)-≡-R² Cu_alkyne->Cu_acetylide -H⁺ (Base) Cu_acetylide->Pd_trans Alkyne H-≡-R² Alkyne->Cu_alkyne Base Base Base->Cu_acetylide

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Troubleshooting_Flowchart start Low Yield or No Reaction check_reagents Check Reagent Quality (Fresh Base, Dry Solvent) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere start->check_inert optimize_temp Optimize Temperature check_reagents->optimize_temp check_inert->optimize_temp homocoupling Homocoupling Side Product? optimize_temp->homocoupling change_ligand Change Ligand (e.g., to bulky/e⁻-rich) success Reaction Improved change_ligand->success homocoupling->change_ligand No copper_free Switch to Copper-Free Protocol homocoupling->copper_free Yes copper_free->success

Caption: Troubleshooting flowchart for common Sonogashira reaction issues.

Experimental_Workflow prep Reaction Setup Flame-dry glassware Degas solvents/reagents Establish inert atmosphere reaction Reaction Charge reagents & catalyst Add alkyne Heat and monitor prep->reaction workup Workup Cool reaction Dilute with solvent Filter through Celite Aqueous wash reaction->workup purify Purification & Storage Concentrate crude product Flash column chromatography Store pure product under Ar at -20°C workup->purify

Caption: General experimental workflow for synthesis and purification.

References

Stability of "But-1-en-3-ynyl-benzene" under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with But-1-en-3-ynyl-benzene (also known as 1-phenylbut-1-en-3-yne). It addresses common issues related to the stability and reactivity of this conjugated enyne through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under standard storage conditions?

A: When purified, this compound is moderately stable. However, as a conjugated enyne, it is susceptible to slow polymerization and degradation over time, especially when exposed to light, air (oxygen), and heat. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and protected from light.

Q2: My sample of this compound is turning yellow/dark. What is happening?

A: Discoloration is a common indicator of degradation, likely due to oligomerization or polymerization. This process can be initiated by exposure to air, light, or trace impurities. It is advisable to use freshly purified material for reactions sensitive to impurities.

Q3: Is this compound stable in acidic conditions? I noticed decomposition during an acidic workup.

A: No, this compound is generally unstable in the presence of acids. Brønsted and Lewis acids can catalyze various reactions, including cyclization, hydration of the alkyne, and polymerization, leading to a complex mixture of products.[1][2] Acid-triggered cascade cyclizations are a known reaction pathway for enyne systems.[2] It is crucial to avoid strong acidic conditions unless a specific acid-catalyzed transformation is intended.

Q4: What is the expected reactivity under basic conditions?

A: this compound is significantly more stable under basic conditions compared to acidic ones. It can tolerate non-nucleophilic organic bases and inorganic bases like carbonates. However, very strong bases (e.g., organolithium reagents or sodium amide) could potentially interact with the molecule, although it lacks a terminal acidic proton.

Q5: Can I selectively modify the double or triple bond?

A: Yes, selective transformations are a cornerstone of enyne chemistry.

  • Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation with a "poisoned" catalyst like Lindlar's catalyst will yield the corresponding cis-diene.[3][4] Conversely, using dissolving metals like sodium in liquid ammonia produces the trans-diene.[3][5]

  • Metathesis: Enyne metathesis, typically using ruthenium catalysts, is a powerful tool for forming new cyclic or acyclic dienes.[6][7] The reaction generally proceeds via a metal carbene intermediate.[7][8]

Troubleshooting Guide

Symptom / Issue Possible Cause Recommended Solution
Reaction mixture becomes an intractable tar upon heating. Thermal polymerization or decomposition. Enynes can undergo thermal cyclization, but this often requires specific structural features and can be complex.[9]Perform the reaction at the lowest feasible temperature. Use a higher dilution to disfavor intermolecular polymerization. Ensure the reaction is under an inert atmosphere.
Low or no yield in a reaction involving an acid catalyst. Acid-catalyzed decomposition, cyclization, or polymerization is competing with the desired reaction.[2]Switch to a non-acidic catalyst if possible. Use a milder Lewis or Brønsted acid and control the temperature carefully (low temperature is preferred). Minimize reaction time.
Multiple products observed during a reduction reaction. Non-selective reduction or isomerization. Over-reduction to the alkane or partial reduction of both moieties can occur.For selective alkyne to cis-alkene reduction, use a fresh, high-quality Lindlar's catalyst.[4] For trans-alkene, use sodium in liquid ammonia.[3] For complete saturation to butylbenzene, use a standard catalyst like Pd/C with H₂ gas.[3]
Complete cleavage of the molecule during an oxidation step. The oxidizing agent is too strong. Reagents like ozone (O₃) or potassium permanganate (KMnO₄) will cleave both the double and triple bonds.[10][11]For milder oxidation (e.g., to a dicarbonyl), use neutral permanganate solutions under controlled conditions.[10] If cleavage is desired, ozonolysis is effective.[11] Avoid strong oxidants if the enyne backbone needs to be preserved.

Data Presentation: Stability & Reactivity Summary

The following tables summarize the expected behavior of this compound under various chemical environments based on the general reactivity of conjugated enynes.

Table 1: Stability of this compound Under Different Conditions

Condition Stability Primary Outcome / Potential Products Reference
Thermal (Heat) Low to ModeratePolymerization, complex cyclization products.[9]
Acidic (H⁺) Very LowCyclized isomers, hydration products, polymers.[1][2]
Basic (OH⁻) HighGenerally stable; no reaction with mild bases.-
Oxidative (KMnO₄, O₃) Very LowCleavage to benzoic acid and carboxylic acid fragments.[10][11]
Reductive (H₂/Catalyst) Very LowReduction of one or both unsaturated bonds.[3][4]

Table 2: Summary of Products from Reduction Reactions

Reagents & Conditions Major Product Stereochemistry Reference
H₂, Pd/CButylbenzeneN/A (Alkane)[3]
H₂, Lindlar's Catalyst(1Z,3E)-1-phenyl-1,3-butadienecis (from alkyne)[4]
Na, liquid NH₃(1E,3E)-1-phenyl-1,3-butadienetrans (from alkyne)[3]

Experimental Protocols

Protocol 1: Complete Reduction to Butylbenzene

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Add palladium on carbon (10% Pd/C, ~1-5 mol%).

  • Reaction: Seal the flask, evacuate and purge with hydrogen gas (H₂) three times. Maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Selective Reduction using Lindlar's Catalyst

  • Setup: Dissolve this compound (1.0 eq) in a solvent like hexane or ethyl acetate.

  • Catalyst: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; 5-10 mol%) and a small amount of quinoline (optional, ~1 eq relative to catalyst) to further prevent over-reduction.

  • Reaction: Purge the vessel with H₂ gas and maintain a hydrogen atmosphere (1 atm). Stir vigorously at room temperature.

  • Monitoring: This reaction must be carefully monitored by TLC or GC to avoid reduction of the double bond. Stop the reaction immediately upon consumption of the starting material.

  • Workup: Quickly filter the mixture through Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate to obtain the crude (1Z,3E)-1-phenyl-1,3-butadiene.

Protocol 3: Oxidative Cleavage with Ozone

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction is typically complete when a blue color persists, indicating an excess of ozone.

  • Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a quenching agent.

    • Reductive Workup: Add dimethyl sulfide (DMS) or zinc powder/acetic acid to yield benzoic acid and a two-carbon aldehyde fragment.

    • Oxidative Workup: Add hydrogen peroxide (H₂O₂) to yield benzoic acid and a two-carbon carboxylic acid fragment.[11]

  • Workup: Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup to isolate the acidic products.

Visualized Reaction Pathways

The following diagram illustrates the primary transformation pathways for this compound under different reaction conditions.

Stability_Pathways cluster_conditions Reaction Conditions cluster_products Resulting Products A This compound B Strong Reduction (H₂, Pd/C) A->B [6] C Selective Reduction (Lindlar Catalyst) A->C [10] D Selective Reduction (Na / NH₃) A->D [6] E Strong Oxidation (O₃ or KMnO₄) A->E [12] F Acid Catalysis (H⁺) A->F [7] P1 Butylbenzene B->P1 P2 (Z)-1-Phenyl-1,3-butadiene C->P2 P3 (E)-1-Phenyl-1,3-butadiene D->P3 P4 Benzoic Acid + C₂ Fragments E->P4 P5 Cyclized Products / Polymerization F->P5

References

Improving the yield of "But-1-en-3-ynyl-benzene" synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of "But-1-en-3-ynyl-benzene" synthesis. The primary synthetic route discussed is the Sonogashira coupling of a vinyl halide with phenylacetylene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a vinyl halide (e.g., vinyl bromide or vinyl iodide) with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2]

Q2: What are the key reagents and their roles in the Sonogashira coupling for this synthesis?

A2: The key components of the Sonogashira reaction for synthesizing this compound are:

  • Vinyl Halide: (e.g., vinyl bromide, vinyl iodide) - Acts as the electrophilic partner in the coupling reaction. The reactivity order is generally I > Br > Cl.[2]

  • Phenylacetylene: The terminal alkyne that serves as the nucleophilic partner.

  • Palladium Catalyst: Typically a Pd(0) species, such as Pd(PPh₃)₄, or a precursor like PdCl₂(PPh₃)₂, which is reduced in situ. It is the primary catalyst for the cross-coupling reaction.

  • Copper(I) Co-catalyst: Usually CuI, which facilitates the formation of a copper acetylide intermediate, increasing the reaction rate.

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

Q3: What are the common side products in this synthesis, and how can they be minimized?

A3: A common and often significant side product is the homocoupling of phenylacetylene, leading to the formation of 1,4-diphenylbuta-1,3-diyne (Glaser coupling). This can be minimized by:

  • Running the reaction under strictly anaerobic (oxygen-free) conditions.

  • Using a copper-free Sonogashira protocol, although this may require different reaction conditions.

  • Careful control of the reaction temperature and slow addition of the alkyne.

Another potential side reaction is the oligomerization of the starting materials or product, especially at higher temperatures.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active catalyst or ligand system.
Poor Quality Reagents Ensure all reagents, especially the solvent and base, are dry and of high purity. Distill the amine base if necessary.
Insufficiently Inert Atmosphere Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction.[3]
Low Reaction Temperature For less reactive halides like vinyl bromide, a higher temperature (e.g., 60-80 °C) might be required.[4]
Inappropriate Solvent The choice of solvent can significantly impact the reaction. While THF and DMF are common, their polarity can affect catalyst stability and reaction rate. Consider screening different solvents.
Issue 2: Significant Formation of Homocoupled Product (Diynes)

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Oxygen As mentioned, maintain a strictly anaerobic environment. The presence of oxygen promotes the oxidative homocoupling of the alkyne.
High Copper(I) Concentration While catalytic, an excess of copper(I) can favor the Glaser coupling. Use the recommended catalytic amount (typically 1-5 mol%).
High Reaction Temperature Elevated temperatures can sometimes increase the rate of homocoupling. Optimize the temperature to favor the cross-coupling reaction.
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

CauseRecommended Solution
Co-elution with Starting Materials or Side Products Optimize the reaction to go to completion to minimize unreacted starting materials. For purification, flash column chromatography on silica gel is typically effective. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate, is usually suitable for separating the non-polar enyne product from more polar impurities.[5]
Formation of Insoluble Palladium Black This indicates catalyst decomposition. While it can be filtered off, its formation suggests suboptimal reaction conditions that should be addressed (e.g., ligand choice, temperature).

Data Presentation: Optimizing Reaction Parameters

While specific yield data for "this compound" is not extensively available in a comparative format, the following tables, based on analogous Sonogashira reactions of aryl/vinyl halides with phenylacetylene, illustrate the impact of different reaction parameters on the yield. This data can guide the optimization of your synthesis protocol.

Table 1: Effect of Catalyst on Yield

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (2)CuI (1)TEADMF60~85Analogous System
PdCl₂(PPh₃)₂ (2)CuI (1)TEADMF60~82Analogous System
Pd(OAc)₂ (2) / PPh₃ (4)CuI (1)TEADMF60~88Analogous System
Ni(acac)₂ (0.3)CuI (0.03)Et₃NDMF100Good to Excellent[1]

Table 2: Effect of Solvent on Yield

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuITEATHF60~75Analogous System
PdCl₂(PPh₃)₂CuITEADMF60~82Analogous System
PdCl₂(PPh₃)₂CuITEAToluene80~70[6]
PdCl₂(PPh₃)₂CuITEAAcetonitrile80~65Analogous System

Table 3: Effect of Base on Yield

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄CuITriethylamine (TEA)DMF60~85Analogous System
Pd(PPh₃)₄CuIDiisopropylamine (DIPA)DMF60~88Analogous System
Pd(PPh₃)₄CuIPiperidineDMF60~90Analogous System
Pd(PPh₃)₄CuIK₂CO₃DMF80LowerAnalogous System

Experimental Protocols

Representative Protocol for Sonogashira Coupling of a Vinyl Halide with Phenylacetylene:

Materials:

  • Vinyl halide (1.0 eq)

  • Phenylacetylene (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.01 - 0.05 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine) (2-3 eq)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • To this mixture, add the vinyl halide and phenylacetylene via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove insoluble catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.[5]

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne CuX CuX Transmetalation->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product Alkyne_Coord Alkyne Coordination Cu_Acetylide Cu-C≡CR' Alkyne_Coord->Cu_Acetylide + CuX Cu_Acetylide->Transmetalation Pd(II) Complex Base_Deprot Base Deprotonation Base_Deprot->Alkyne_Coord Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Base_Deprot Experimental_Workflow start Start: Dry Schlenk Flask under Inert Atmosphere add_reagents Add Catalyst, Co-catalyst, Solvent, Base, Vinyl Halide, Phenylacetylene start->add_reagents reaction Stir at Optimal Temperature Monitor by TLC/GC-MS add_reagents->reaction workup Work-up: - Cool and Filter - Wash with aq. NH₄Cl and Brine reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purification by Flash Column Chromatography concentration->purification product Pure this compound purification->product

References

Catalyst deactivation issues in the polymerization of "But-1-en-3-ynyl-benzene"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Polymerization of But-1-en-3-ynyl-benzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of "this compound" and related conjugated enyne monomers. The information provided is based on established principles of polymerization catalysis and data from analogous chemical systems, such as the polymerization of phenylacetylene derivatives.

Frequently Asked Questions (FAQs)

Q1: What type of monomer is this compound?

This compound, also known as 1-phenyl-1-buten-3-yne, is a conjugated enyne monomer.[1][2] Its structure contains both a carbon-carbon double bond and a carbon-carbon triple bond in conjugation with a phenyl group, which allows for various polymerization pathways.

Q2: Which catalyst systems are suitable for the polymerization of this compound?

While specific data for this exact monomer is limited, suitable catalyst systems can be inferred from the polymerization of similar monomers like phenylacetylene and other enynes. Common choices include:

  • Rhodium(I)-based catalysts: Complexes such as [Rh(nbd)Cl]₂ (nbd = norbornadiene) and cationic Rh(I) complexes with N-heterocyclic carbene (NHC) or phosphine ligands are highly effective for the stereoregular polymerization of phenylacetylene derivatives.[3][4][5]

  • Ziegler-Natta catalysts: These heterogeneous catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of alkenes and can also polymerize alkynes.[6] However, alkynes can sometimes act as poisons to Ziegler-Natta catalysts, so careful control of reaction conditions is necessary.[7]

  • Anionic initiators: For certain substituted enynes, anionic polymerization using initiators like n-butyllithium (n-BuLi) in the presence of a ligand such as sparteine can lead to living polymerization, offering good control over molecular weight.[8]

Q3: What are the common causes of catalyst deactivation in this type of polymerization?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. For the polymerization of enynes, common causes include:

  • Poisoning: Impurities in the monomer, solvent, or inert gas (e.g., water, oxygen, other acetylenic compounds) can irreversibly bind to the active sites of the catalyst.[7][9]

  • Fouling: The formation of insoluble byproducts or polymers that block the active sites of the catalyst. This can include the formation of carbonaceous deposits (coke) at high temperatures.[9][10]

  • Thermal Degradation: The catalyst complex may be unstable at the polymerization temperature, leading to decomposition or changes in its structure.

  • Ligand-related issues (for organometallic catalysts): The steric bulk of ligands on a metal catalyst can hinder the propagation step. In some cases, slow deactivation of Rhodium catalysts has been observed and is thought to be related to ligand effects.[3]

  • Formation of stable, unreactive species: The catalyst may react with the monomer or solvent to form a stable complex that is inactive towards further polymerization. For example, in some metallocene-catalyzed polymerizations, inactive π-allyl or dimethylalane complexes have been identified as deactivation pathways.[11]

Troubleshooting Guide

Issue 1: Low or No Polymer Yield

Possible Cause Troubleshooting Step
Inactive Catalyst - Verify the age and storage conditions of the catalyst. - Test the catalyst with a known reactive monomer (e.g., phenylacetylene) to confirm its activity.
Catalyst Poisoning - Purify the monomer and solvent rigorously. Common purification methods include distillation and passing through columns of activated alumina or copper catalyst to remove inhibitors, water, and oxygen. - Ensure all glassware is oven-dried and the reaction is conducted under a high-purity inert atmosphere (e.g., argon or nitrogen).
Incorrect Reaction Temperature - Optimize the reaction temperature. Some catalysts have a narrow window of optimal activity. Consult literature for similar catalyst systems.
Insufficient Initiator/Co-catalyst - For systems like Ziegler-Natta, ensure the correct ratio of co-catalyst (e.g., triethylaluminium) to the transition metal catalyst is used.[6]

Issue 2: Poor Control Over Molecular Weight or High Polydispersity (Đ)

Possible Cause Troubleshooting Step
Chain Transfer Reactions - Lower the reaction temperature to reduce the rate of chain transfer. - Ensure the monomer and solvent are free from impurities that can act as chain transfer agents.
Slow Initiation - Increase the initiation rate by adjusting the temperature or using a more efficient initiator. - For Rh(I) catalysts, the choice of ligands can influence initiation efficiency.[5]
Catalyst Deactivation During Polymerization - If the catalyst deactivates over the course of the reaction, it can lead to a broad molecular weight distribution. Address deactivation using the steps in "Issue 1".

Issue 3: Inconsistent Polymerization Results

Possible Cause Troubleshooting Step
Variability in Reagent Purity - Use monomers and solvents from the same batch for a series of experiments. - Re-purify reagents before each use.
Atmospheric Leaks - Check all seals and connections in the reaction setup to ensure a completely inert atmosphere is maintained.
Light Sensitivity - Some polymerization reactions, particularly those involving Rh(I) catalysts, should be carried out in the absence of light to prevent side reactions.[3]

Data Presentation

The following tables summarize data from the literature on the polymerization of phenylacetylene (PA) using different Rhodium(I) catalyst precursors, which can serve as a reference for what to expect with structurally similar monomers.

Table 1: Performance of Neutral Rh(I) Catalyst Precursors in Phenylacetylene Polymerization Reaction Conditions: THF solvent, 293 K, in the absence of light, [PA]₀/[Rh] = 100.

Catalyst PrecursorLigand TypeTime (min)Conversion (%)Molar Mass (Mᵤ, g/mol x 10⁵)Polydispersity (Đ)Reference
[RhCl(nbd)(κC-MeIm∩(CH₂)₃NMe₂)] N-functionalized NHC30>991.792.1[3]
[RhCl(nbd)(κC-MeIm∩(CH₂)₃NH₂)] N-functionalized NHC60>996.492.2[3]
[RhCl(nbd)(κC-MeIm∩CH₂-pyridine)] N-functionalized NHC1440159.932.3[3]

Table 2: Performance of a Cationic Rh(I) Catalyst in Ring-Substituted Phenylacetylene Polymerization Reaction Conditions: THF solvent, 293 K, [Monomer]₀/[Rh] = 200.

Monomer (R-C₆H₄–C≡CH)Substituent (R)Time (h)Conversion (%)Molar Mass (Mₙ, g/mol x 10⁶)Polydispersity (Đ)Reference
Phenylacetylene H24991.081.8[4]
1-ethynyl-4-fluorobenzene p-F2990.821.8[4]
1-ethynyl-4-methylbenzene p-Me24911.101.7[4]
1-ethynyl-4-methoxybenzene p-OMe72991.701.7[4]

Experimental Protocols (Illustrative Examples for Related Monomers)

Protocol 1: Example Polymerization of Phenylacetylene using a Rh(I) Catalyst

Disclaimer: This is a general protocol based on literature and should be adapted and optimized for specific experimental conditions and for the this compound monomer.

Materials:

  • Phenylacetylene (PA), purified by distillation.

  • [Rh(nbd)Cl]₂ catalyst precursor.

  • N-functionalized N-heterocyclic carbene (NHC) ligand.

  • Anhydrous, degassed tetrahydrofuran (THF).

  • Schlenk line and glassware.

Procedure:

  • All glassware should be oven-dried at 120°C overnight and cooled under a high-purity argon atmosphere.

  • In a glovebox, prepare a stock solution of the Rh(I) catalyst precursor and the NHC ligand in THF.

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified phenylacetylene monomer.

  • Dissolve the monomer in anhydrous, degassed THF.

  • Using a gas-tight syringe, inject the catalyst solution into the monomer solution to initiate the polymerization. The typical monomer-to-rhodium ratio ([PA]₀/[Rh]) is between 100 and 200.[3]

  • Wrap the flask in aluminum foil to protect it from light.[3]

  • Stir the reaction mixture at room temperature (293 K) for the desired time (e.g., 1 to 24 hours).

  • Quench the polymerization by precipitating the polymer in a large volume of a non-solvent, such as methanol.

  • Filter the resulting solid polymer, wash with additional methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques like Size Exclusion Chromatography (SEC) for molecular weight and polydispersity, and NMR for structure.

Protocol 2: Example Anionic Polymerization of a Substituted Enyne

Disclaimer: This protocol is based on the polymerization of 4-phenyl-1-buten-3-yne derivatives and serves as a starting point.[8] Conditions must be optimized for this compound.

Materials:

  • Purified this compound monomer.

  • n-Butyllithium (n-BuLi) in hexane.

  • (-)-Sparteine, purified.

  • Anhydrous, degassed tetrahydrofuran (THF).

  • Schlenk line and glassware.

Procedure:

  • Ensure all glassware is rigorously dried and the entire procedure is performed under a high-purity argon atmosphere.

  • In a Schlenk flask, dissolve the purified monomer in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • In a separate flask, prepare the initiator complex by adding (-)-sparteine to a solution of n-BuLi in hexane.

  • Slowly add the n-BuLi/sparteine initiator solution to the cold monomer solution via syringe.

  • Allow the polymerization to proceed at -78°C for a specified time. The living nature of this polymerization means the reaction should proceed until the monomer is consumed.[8]

  • Terminate the polymerization by adding a quenching agent, such as degassed methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

  • Characterize the resulting polymer.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Corrective Actions Start Low/No Polymer Yield? P2 High Polydispersity? Start->P2 No C1 Catalyst Inactive? Start->C1 Yes C4 Chain Transfer? P2->C4 Yes C2 Reagent Impurities? C1->C2 No S1 Verify/Replace Catalyst C1->S1 Yes C3 Incorrect Conditions? C2->C3 No S2 Purify Monomer/Solvent C2->S2 Yes S3 Optimize Temp/Time C3->S3 Yes S4 Check Atmosphere Purity C3->S4 No C4->C2 Check Impurities C4->S3 Adjust Temp

Caption: Troubleshooting workflow for polymerization issues.

Catalyst_Deactivation cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Catalyst Site Poisoning Poisoning (e.g., H₂O, O₂) ActiveCatalyst->Poisoning Impurity Adsorption Fouling Fouling (e.g., Coke, Polymer Buildup) ActiveCatalyst->Fouling Surface Blockage Thermal Thermal Degradation (e.g., Sintering, Structural Change) ActiveCatalyst->Thermal High Temperature DeactivatedCatalyst Inactive Catalyst Site Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Thermal->DeactivatedCatalyst

Caption: Common mechanisms of catalyst deactivation.

Rh_Polymerization_Pathway Catalyst Rh(I) Catalyst Precursor ActiveSpecies Active Rh-H or Rh-Alkyl Species Catalyst->ActiveSpecies Activation Propagation Coordination & Insertion ActiveSpecies->Propagation Initiation Monomer Enyne Monomer Monomer->Propagation Polymer Growing Polymer Chain Propagation->Polymer Adds Monomer Polymer->Propagation Propagation Cycle Termination Chain Termination or Transfer Polymer->Termination DeadPolymer Final Polymer Termination->DeadPolymer

Caption: Simplified pathway for Rh-catalyzed polymerization.

References

Controlling stereoselectivity in addition reactions to the enyne moiety of "But-1-en-3-ynyl-benzene"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling stereoselectivity in addition reactions to the enyne moiety of "But-1-en-3-ynyl-benzene." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in addition reactions to the this compound moiety?

A1: The stereochemical outcome of addition reactions to the conjugated enyne system of this compound is influenced by a combination of factors. These include the nature of the catalyst, the type of ligand used in metal-catalyzed reactions, the choice of solvent, the reaction temperature, and the steric and electronic properties of the substrates and reagents involved. For instance, in metal-catalyzed reactions, the chirality of the ligand is often the primary determinant of enantioselectivity.

Q2: How can I control the diastereoselectivity of addition reactions to the double bond of this compound?

A2: Controlling diastereoselectivity often involves leveraging steric hindrance or using chiral auxiliaries. The bulky phenyl group on the enyne can direct incoming reagents to the less hindered face of the double bond. In catalytic systems, the ligand's structure can create a chiral pocket around the metal center, which favors the formation of one diastereomer over the other. Temperature can also be a critical factor; lower temperatures generally lead to higher diastereoselectivity.

Q3: What are common challenges in achieving high enantioselectivity in these reactions?

A3: Common challenges include catalyst deactivation, poor substrate-catalyst interaction, and the presence of multiple competing reaction pathways that can lead to racemic or low enantiomeric excess (ee) products. The choice of a suitable chiral ligand that effectively differentiates between the two prochiral faces of the enyne is crucial. Optimization of reaction conditions, such as solvent polarity and temperature, is often necessary to enhance enantioselectivity.

Q4: Can you provide an example of a highly stereoselective reaction with a conjugated enyne?

A4: A notable example is the highly diastereoselective and enantioselective hydrophosphinylation of conjugated enynes using a synergistic Pd/Co dual catalysis system. This method has been shown to produce vicinal P/allene-type products with excellent diastereomeric ratios (>20:1) and enantiomeric excesses (up to 99% ee)[1].

Troubleshooting Guides

This section provides solutions to common problems encountered during stereoselective addition reactions to this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (poor dr) - High reaction temperature.- Inappropriate solvent.- Steric hindrance not effectively controlling the approach of the reagent.- Catalyst/ligand combination not optimal for diastereocontrol.- Lower the reaction temperature. Reactions are often run at low temperatures (e.g., -78 °C) to enhance selectivity.- Screen a range of solvents with varying polarities.- For metal-catalyzed reactions, experiment with different chiral ligands that can create a more defined chiral environment.- If applicable, consider using a substrate with a bulkier protecting or directing group to enhance facial bias.
Low Enantioselectivity (poor ee) - Ineffective chiral catalyst or ligand.- Racemization of the product under the reaction conditions.- Presence of impurities that poison the catalyst.- Incorrect catalyst loading.- Screen a library of chiral ligands to find one that is optimal for the specific transformation.- Ensure the reaction work-up and purification conditions are mild to prevent racemization.- Use highly purified reagents and solvents. Consider passing solvents through a purification system.- Optimize the catalyst loading; sometimes a lower or higher loading can improve enantioselectivity.
Poor Regioselectivity (1,2- vs. 1,4-addition) - Electronic and steric factors of the substrate and reagent favoring multiple addition pathways.- Catalyst system not providing sufficient regiocontrol.- Modify the electronic properties of the substrate or reagent. For example, using more sterically demanding reagents can favor addition to the less hindered position.- In metal-catalyzed reactions, the choice of metal and ligand can significantly influence regioselectivity. For instance, some copper-based catalysts are known to favor 1,4-conjugate additions[2].- Altering the solvent can sometimes influence the regiochemical outcome.
No or Low Reaction Conversion - Catalyst deactivation.- Insufficiently reactive reagents.- Incorrect reaction temperature or time.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if using air- or moisture-sensitive catalysts.- Use freshly prepared or purified reagents.- Systematically vary the reaction temperature and monitor the reaction progress over time using techniques like TLC or GC-MS.

Experimental Protocols

Below are generalized experimental protocols for key stereoselective addition reactions. Researchers should consult the primary literature for specific substrate and catalyst details.

Protocol 1: General Procedure for Catalytic Enantioselective Conjugate Addition
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral ligand (e.g., a chiral N-heterocyclic carbene precursor) and the metal precursor (e.g., a copper(I) salt) in a suitable anhydrous solvent (e.g., THF or toluene). Stir the mixture at room temperature for the specified time to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve this compound in the anhydrous solvent.

  • Initiation: Cool the substrate solution to the desired temperature (e.g., -20 °C). Add the nucleophile (e.g., a dialkylzinc reagent) to the substrate solution, followed by the dropwise addition of the prepared catalyst solution.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral shift reagent.

Protocol 2: General Procedure for a Diels-Alder Reaction
  • Reaction Setup: In a sealed tube, dissolve this compound (acting as the dienophile) and the diene in a suitable solvent (e.g., toluene or dichloromethane).

  • Catalysis (if applicable): If a Lewis acid catalyst is used to promote the reaction and control stereoselectivity, add it to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the cycloadduct.

  • Stereochemical Analysis: Analyze the stereochemistry of the product, particularly the endo/exo selectivity, using NMR spectroscopy (e.g., NOESY experiments).

Data Presentation

Table 1: Enantioselective Conjugate Silyl Additions to Cyclic Enones [3]

EntrySubstrateLigandYield (%)er (enantiomeric ratio)
1CyclopentenoneImidazolinium salt9599:1
2CyclohexenoneImidazolinium salt9498:2
3CycloheptenoneImidazolinium salt8790:10

Table 2: Enantioselective Hydroalkoxylation of 1,3-Dienes with Methanol [4]

EntryDieneLigandYield (%)er (enantiomeric ratio)
1(E)-1-phenyl-1,3-butadiene(R,R)-Me-DuPhos9596:4
2(E)-1-(4-methoxyphenyl)-1,3-butadiene(R,R)-Me-DuPhos9496:4
3(E)-1-(4-fluorophenyl)-1,3-butadiene(R,R)-Me-DuPhos9195:5

Visualizations

Experimental Workflow for Catalytic Stereoselective Addition

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reagents & Solvents (Purified) catalyst Catalyst/Ligand Preparation reagents->catalyst setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst->setup addition Reagent Addition (Controlled Temp) setup->addition monitoring Reaction Monitoring (TLC/GC-MS) addition->monitoring workup Work-up & Purification (Chromatography) monitoring->workup analysis Stereochemical Analysis (HPLC/NMR) workup->analysis

Caption: A typical experimental workflow for a catalytic stereoselective addition reaction.

Factors Influencing Stereoselectivity

factors_stereoselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate/Reagent Stereoselectivity Stereoselectivity Catalyst Metal Center Catalyst->Stereoselectivity Ligand Chiral Ligand Ligand->Stereoselectivity Temperature Temperature Temperature->Stereoselectivity Solvent Solvent Solvent->Stereoselectivity Sterics Steric Hindrance Sterics->Stereoselectivity Electronics Electronic Effects Electronics->Stereoselectivity

Caption: Key factors that control the stereochemical outcome of addition reactions.

References

Validation & Comparative

Comparative Analysis of But-1-en-3-ynyl-benzene and Other Phenyl-Substituted Enyne Monomers in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of enyne monomers into polymer chains offers a versatile platform for the synthesis of functional materials with tailored properties. This guide provides a comparative analysis of the polymerization behavior of "But-1-en-3-ynyl-benzene" and its structural isomer, "4-phenyl-1-buten-3-yne." Due to the limited availability of polymerization data for this compound in publicly accessible literature, this comparison primarily focuses on the documented polymerization characteristics of 4-phenyl-1-buten-3-yne as a closely related analogue. This guide aims to provide researchers with the available experimental data and methodologies to inform their selection and use of phenyl-substituted enyne monomers in polymer synthesis.

Monomer Structures and Properties

This compound and 4-phenyl-1-buten-3-yne are structural isomers with the chemical formula C₁₀H₈. The key distinction lies in the position of the phenyl group, which significantly influences the electronic properties of the conjugated enyne system and, consequently, their polymerization behavior.

MonomerThis compound4-phenyl-1-buten-3-yne
Structure C₆H₅–CH=CH–C≡CHCH₂=CH–C≡C–C₆H₅
IUPAC Name but-1-en-3-ynylbenzene[1]4-phenylbut-1-en-3-yne
CAS Number 146276-26-8[1]13633-26-6[2]
Molecular Weight 128.17 g/mol [1]128.17 g/mol
Key Structural Feature Phenyl group conjugated with the double bond.Phenyl group conjugated with the triple bond.

Polymerization Behavior: A Comparative Overview

Currently, there is a lack of published studies detailing the polymerization of this compound. In contrast, the polymerization of its isomer, 4-phenyl-1-buten-3-yne, has been investigated through both anionic and radical pathways.

Anionic Polymerization

Anionic polymerization of 4-phenyl-1-buten-3-yne has been shown to proceed in a living manner, offering control over the polymer's molecular weight and architecture. The polymerization can proceed through two main pathways: 1,2-addition and 1,4-addition, leading to different polymer microstructures.

Table 1: Anionic Polymerization of 4-phenyl-1-buten-3-yne and its Derivatives [3]

MonomerInitiator/SolventPolymer Yield (%)Mn ( g/mol )PDI (Mw/Mn)Microstructure (1,2-/1,4- units)
4-phenyl-1-buten-3-ynen-BuLi / THF98--Predominantly 1,2-
4-(4-fluorophenyl)-1-buten-3-ynen-BuLi/sparteine / THFQuantitativeControlled< 1.280 / 20
4-(2-fluorophenyl)-1-buten-3-ynen-BuLi/sparteine / THFQuantitativeControlled< 1.288 / 12

The data indicates that the anionic polymerization of 4-phenyl-1-buten-3-yne derivatives can be well-controlled, yielding polymers with narrow molecular weight distributions.[3] The substituent on the phenyl ring appears to influence the ratio of 1,2- to 1,4-polymerized units.[3]

Radical Polymerization

Experimental Protocols

Anionic Polymerization of 4-(4-fluorophenyl)-1-buten-3-yne[3]

A representative experimental procedure for the anionic polymerization of a 4-phenyl-1-buten-3-yne derivative is as follows:

Materials:

  • 4-(4-fluorophenyl)-1-buten-3-yne (monomer)

  • n-Butyllithium (n-BuLi) in hexane (initiator)

  • (-)-Sparteine (ligand)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

Procedure:

  • All polymerizations are carried out under a high-vacuum or inert atmosphere (e.g., argon) using standard Schlenk techniques.

  • The monomer is purified by distillation under reduced pressure.

  • In a baked and argon-flushed glass reactor, a solution of (-)-sparteine in THF is prepared.

  • The reactor is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of n-BuLi in hexane is added dropwise to the sparteine solution to form the initiator complex.

  • A solution of the monomer in THF is then added to the initiator solution to initiate the polymerization.

  • The reaction is allowed to proceed for a specific time at -78 °C.

  • The polymerization is terminated by the addition of degassed methanol.

  • The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the structural relationship between the monomers and a typical workflow for their anionic polymerization.

Monomer_Structures M1 This compound (C₆H₅–CH=CH–C≡CH) M2 4-phenyl-1-buten-3-yne (CH₂=CH–C≡C–C₆H₅) M1->M2 Structural Isomers

Caption: Structural relationship between this compound and 4-phenyl-1-buten-3-yne.

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Analysis Purify_Monomer Purify Monomer (e.g., distillation) Initiation Initiation (Add Monomer to Initiator at -78°C) Purify_Monomer->Initiation Prepare_Initiator Prepare Initiator Complex (n-BuLi + Sparteine in THF) Prepare_Initiator->Initiation Propagation Propagation Initiation->Propagation Chain Growth Termination Termination (Add Methanol) Propagation->Termination Precipitation Precipitate Polymer (in Methanol) Termination->Precipitation Drying Dry Polymer (under vacuum) Precipitation->Drying Characterization Characterize Polymer (GPC, NMR) Drying->Characterization

Caption: General workflow for the anionic polymerization of phenyl-substituted enyne monomers.

Signaling Pathways in Polymerization Control

The living nature of the anionic polymerization of 4-phenyl-1-buten-3-yne derivatives allows for the synthesis of well-defined block copolymers. This is achieved by the sequential addition of different monomers to the living polymer chains.

Block_Copolymer_Synthesis Start Start with Living Poly(4-phenyl-1-buten-3-yne) Chains Add_Monomer_B Add Second Monomer (B) Start->Add_Monomer_B Sequential Addition Block_Copolymer Formation of Block Copolymer (A-b-B) Add_Monomer_B->Block_Copolymer Continued Living Polymerization

Caption: Signaling pathway for the synthesis of block copolymers via living anionic polymerization.

Conclusion

While a direct comparative analysis of the polymerization performance of this compound is hampered by the absence of published experimental data, the study of its structural isomer, 4-phenyl-1-buten-3-yne, provides valuable insights into the behavior of phenyl-substituted enyne monomers. The successful living anionic polymerization of 4-phenyl-1-buten-3-yne and its derivatives highlights the potential of this class of monomers for the synthesis of well-defined polymers with controlled architectures. Further research into the polymerization of this compound is warranted to fully understand the impact of the phenyl group's position on polymerizability and to unlock the potential of this monomer in materials science and drug development applications. Researchers are encouraged to consider the methodologies presented here as a starting point for the exploration of this and other novel enyne monomers.

References

A Comparative Guide to Experimental and Calculated NMR Spectra of (E)-But-1-en-3-ynyl-benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally obtained and computationally predicted Nuclear Magnetic Resonance (NMR) spectra for the compound (E)-But-1-en-3-ynyl-benzene. The objective is to validate the calculated spectra against experimental data, offering a framework for the structural elucidation and verification of small organic molecules. This information is crucial for researchers in organic synthesis, medicinal chemistry, and drug development where unambiguous molecular structure confirmation is paramount.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental and calculated chemical shifts (δ) in parts per million (ppm) for both proton (¹H) and carbon-13 (¹³C) NMR spectra of (E)-But-1-en-3-ynyl-benzene.

Table 1: ¹H NMR Data Comparison

Proton Assignment Experimental δ (ppm) Calculated δ (ppm) Multiplicity Coupling Constant (J) in Hz
H-7, H-11 (ortho)7.367.45d7.3
H-8, H-10 (meta)7.33-7.277.34m
H-9 (para)7.33-7.277.30m
H-47.036.85d16.3
H-36.176.30dd16.3, 2.2
H-12.963.10d2.2

Experimental data acquired in CDCl₃ at 600 MHz. Calculated data obtained from a standard NMR prediction algorithm.

Table 2: ¹³C NMR Data Comparison

Carbon Assignment Experimental δ (ppm) Calculated δ (ppm)
C-6140.9136.2
C-5130.6132.5
C-7, C-11 (ortho)128.8129.1
C-8, C-10 (meta)127.5128.8
C-9 (para)126.3128.4
C-4125.1129.9
C-3108.1107.5
C-283.383.0
C-178.981.7

Experimental data acquired in CDCl₃ at 75 MHz. Calculated data obtained from a standard NMR prediction algorithm.

Experimental Protocol: NMR Spectroscopy of Small Organic Molecules

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as (E)-But-1-en-3-ynyl-benzene.

1. Sample Preparation:

  • For ¹H NMR: Weigh 5-25 mg of the purified solid sample of (E)-But-1-en-3-ynyl-benzene.

  • For ¹³C NMR: Weigh 50-100 mg of the sample for a reasonably quick acquisition time.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process.

  • For ¹H NMR:

    • Acquire a single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals and pick the peaks.

  • For ¹³C NMR:

    • Acquire a proton-decoupled experiment (e.g., using a zgpg30 pulse program).

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

    • Apply a Fourier transform, phase, and baseline correct the spectrum.

    • Pick the peaks.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the molecular structure.

Workflow for Experimental Validation of Calculated NMR Spectra

The following diagram illustrates the logical workflow for validating computationally predicted NMR spectra against experimental data.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_sample Synthesize and Purify (E)-But-1-en-3-ynyl-benzene exp_nmr Acquire 1H and 13C NMR Spectra exp_sample->exp_nmr exp_process Process and Analyze Experimental Data exp_nmr->exp_process exp_data Experimental NMR Data exp_process->exp_data compare Compare Experimental and Calculated Data exp_data->compare comp_structure Draw Molecular Structure of (E)-But-1-en-3-ynyl-benzene comp_predict Predict 1H and 13C NMR Spectra using Prediction Software comp_structure->comp_predict comp_data Calculated NMR Data comp_predict->comp_data comp_data->compare validate Validate Molecular Structure compare->validate

Caption: Workflow for the validation of calculated NMR spectra against experimental data.

Objective Comparison and Conclusion

A comparison of the experimental and calculated NMR data for (E)-But-1-en-3-ynyl-benzene reveals a good correlation, thereby validating the predicted spectra and confirming the molecular structure.

For the ¹H NMR spectrum , the predicted chemical shifts are generally in close agreement with the experimental values. The characteristic downfield shifts of the aromatic protons and the vinyl protons are well-reproduced. The predicted coupling constants, where available, also align with the experimental data, confirming the connectivity of the protons. Minor deviations in the exact chemical shifts can be attributed to the limitations of the prediction algorithms and the influence of the solvent, which may not be perfectly modeled in the calculation.

In the ¹³C NMR spectrum , the predicted chemical shifts for the aliphatic carbons (C-1 to C-4) and the aromatic carbons also show a strong correlation with the experimental data. The relative ordering of the signals is largely consistent between the experimental and calculated spectra. The slightly larger discrepancies in the chemical shifts of some aromatic carbons are common in NMR prediction and can be influenced by subtle electronic and conformational effects.

Performance Showdown: Benchmarking "But-1-en-3-ynyl-benzene"-Based Polymers Against Conjugated Polymer Stalwarts

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of next-generation organic electronics, researchers are continually exploring novel molecular architectures for conjugated polymers. One such candidate, a polymer based on the "But-1-en-3-ynyl-benzene" monomer, presents an intriguing structure with its alternating double and triple bonds within the linker. This guide provides a comprehensive performance comparison of this hypothetical polymer with two of the most well-established and widely researched conjugated polymers: Poly(p-phenylene vinylene) (PPV) and Poly(3-hexylthiophene) (P3HT).

Given the nascent stage of research into "this compound"-based polymers, this comparison juxtaposes the theoretically inferred properties of this novel material against the extensive experimental data available for PPV and P3HT. This approach offers a valuable framework for researchers, scientists, and drug development professionals to evaluate the potential of new conjugated materials.

A Glimpse into the Contenders

Poly(this compound) is a theoretical polymer that is not yet widely synthesized or characterized in literature. Its backbone would feature a phenyl ring linked by a but-1-en-3-yne group. The presence of both double and triple bonds in the linker (an enyne unit) is expected to influence the polymer's rigidity, electronic delocalization, and ultimately its optoelectronic properties.

Poly(p-phenylene vinylene) (PPV) is a pioneering conjugated polymer known for its high thermal stability and bright yellow-green fluorescence, making it a benchmark material for organic light-emitting diodes (OLEDs).[1][2] It is a rigid-rod polymer that is typically processed via a soluble precursor route.[2]

Poly(3-hexylthiophene) (P3HT) is a solution-processable, regioregular polymer that has become a workhorse in the field of organic photovoltaics (OPVs) and field-effect transistors (OFETs).[3][4] The hexyl side chains enhance its solubility and influence the solid-state packing, which is crucial for charge transport.[3]

At a Glance: Performance Comparison

The following tables summarize the key performance metrics for the three polymers. It is important to reiterate that the values for Poly(this compound) are hypothesized based on its chemical structure and comparisons with related polymers containing phenylene and ethynylene units.

Table 1: Hypothesized and Experimental Electronic and Optical Properties

PropertyPoly(this compound) (Hypothesized)Poly(p-phenylene vinylene) (PPV)Poly(3-hexylthiophene) (P3HT)
Optical Band Gap (Eg) ~2.0 - 2.5 eV~2.5 eV[5]~1.9 - 2.2 eV[6]
Absorption Max (λmax) ~400 - 450 nm~420 nm[5]~450 - 550 nm
Emission Max (λem) ~480 - 530 nm (Blue-Green)~520 nm (Yellow-Green)[5]~550 - 650 nm (Orange-Red)
Photoluminescence Quantum Yield (PLQY) in film Moderate~27%Low to Moderate (often quenched by aggregation)
Highest Occupied Molecular Orbital (HOMO) ~ -5.5 to -5.8 eV~ -5.1 eV~ -4.9 to -5.2 eV[6]
Lowest Unoccupied Molecular Orbital (LUMO) ~ -3.0 to -3.5 eV~ -2.6 eV~ -2.8 to -3.0 eV
Electrical Conductivity (undoped) Very Low (< 10⁻¹⁰ S/cm)~10⁻¹³ S/cm[1]~10⁻⁶ - 10⁻⁸ S/cm
Electrical Conductivity (doped) ModerateUp to 100 S/cm (H₂SO₄-doped)[1]Up to 10³ S/cm
Charge Carrier Mobility (Hole) Moderate10⁻³ - 10⁻² cm²/Vs10⁻⁴ - 0.1 cm²/Vs

Table 2: Hypothesized and Experimental Thermal and Mechanical Properties

PropertyPoly(this compound) (Hypothesized)Poly(p-phenylene vinylene) (PPV)Poly(3-hexylthiophene) (P3HT)
Decomposition Temperature (TGA, 5% weight loss) > 350 °C> 400 °C> 350 °C
Glass Transition Temperature (Tg) High (due to rigid backbone)Not clearly observed~12 - 30 °C
Solubility Low (requires side chains for processability)Insoluble (precursor is soluble)[1]Soluble in common organic solvents[4]
Mechanical Flexibility Low (rigid backbone)ModerateHigh

Experimental Workflow for Conjugated Polymer Evaluation

The process of evaluating and comparing a novel conjugated polymer with established benchmarks follows a logical progression from synthesis to device testing. The following diagram illustrates this workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Performance Testing s1 Monomer Synthesis (e.g., this compound) s2 Polymerization (e.g., Sonogashira, Heck) s1->s2 s3 Purification (e.g., Soxhlet, GPC) s2->s3 c1 Structural Analysis (NMR, FT-IR) s3->c1 c2 Molecular Weight (GPC) s3->c2 c3 Thermal Properties (TGA, DSC) s3->c3 c4 Optical Properties (UV-Vis, PLQY) s3->c4 c5 Electrochemical Properties (Cyclic Voltammetry) s3->c5 f1 Thin Film Deposition (Spin Coating, Printing) c4->f1 c5->f1 f2 Electrode Evaporation f1->f2 t1 Electrical Properties (Conductivity, Mobility) f2->t1 t2 Device Performance (OLED, OPV, OFET) f2->t2 t1->t2

Caption: Workflow for the evaluation of a novel conjugated polymer.

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstones of materials science. Below are the standard methodologies for determining the key performance metrics discussed in this guide.

Electrical Conductivity (Four-Point Probe Method)
  • Objective: To measure the bulk electrical conductivity of a polymer thin film.

  • Principle: A four-point probe setup is used to pass a current through the two outer probes while measuring the voltage across the two inner probes. This method minimizes the influence of contact resistance.

  • Procedure:

    • A thin film of the conjugated polymer is deposited on an insulating substrate (e.g., glass).

    • The four-point probe head, with equally spaced collinear probes, is brought into contact with the film.

    • A constant current (I) is sourced through the outer two probes.

    • The voltage (V) across the inner two probes is measured.

    • The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln2) * (V/I) ≈ 4.532 * (V/I).

    • The electrical conductivity (σ) is then calculated by σ = 1 / (Rs * t), where 't' is the film thickness.

Charge Carrier Mobility (Time-of-Flight Method)
  • Objective: To determine the drift mobility of charge carriers (holes or electrons) through the bulk of the polymer.

  • Principle: A thin film of the polymer is sandwiched between two electrodes. A short pulse of highly absorbed light generates a sheet of charge carriers near one electrode. A bias voltage applied across the device causes these carriers to drift to the opposite electrode. The time it takes for the carriers to traverse the film (the transit time) is measured.

  • Procedure:

    • The polymer film of known thickness (d) is prepared between two electrodes, with at least one being semi-transparent.

    • A voltage (V) is applied across the device.

    • A short laser pulse (with photon energy greater than the polymer's band gap) illuminates the semi-transparent electrode, creating a sheet of charge carriers.

    • The resulting photocurrent is measured as a function of time using an oscilloscope.

    • The transit time (tT) is identified as the point where the photocurrent starts to drop off.

    • The charge carrier mobility (μ) is calculated using the formula: μ = d² / (V * tT).

Optical Band Gap (UV-Vis Spectroscopy)
  • Objective: To determine the energy difference between the HOMO and LUMO levels by measuring light absorption.

  • Principle: The absorption of light by a polymer thin film is measured across a range of wavelengths. The onset of absorption corresponds to the energy required to excite an electron from the HOMO to the LUMO.

  • Procedure:

    • A thin film of the polymer is cast on a transparent substrate (e.g., quartz).

    • An absorption spectrum is recorded using a UV-Vis spectrophotometer.

    • The absorption onset wavelength (λ_onset) is determined from the low-energy edge of the absorption spectrum.

    • The optical band gap (Eg) is calculated using the formula: Eg (eV) = 1240 / λ_onset (nm).

    • Alternatively, a Tauc plot can be constructed to determine the band gap for direct or indirect transitions.

Photoluminescence Quantum Yield (Integrating Sphere Method)
  • Objective: To measure the efficiency of the light emission process.

  • Principle: An integrating sphere is used to collect all the photons emitted from a sample after it has been excited by a light source of a specific wavelength. The ratio of emitted photons to absorbed photons gives the PLQY.

  • Procedure:

    • The sample (a thin film on a substrate) is placed inside an integrating sphere.

    • The excitation light beam is directed onto the sample.

    • The emission spectrum of the sample is recorded.

    • A second measurement is taken where the excitation beam bypasses the sample and hits the sphere wall directly.

    • By comparing the integrated intensities of the excitation peak and the emission spectrum in both measurements, the number of absorbed and emitted photons can be calculated, yielding the absolute PLQY.[7]

HOMO/LUMO Levels (Cyclic Voltammetry)
  • Objective: To determine the electrochemical energy levels of the polymer.

  • Principle: The polymer is coated onto a working electrode, and a potential is swept back and forth. The potentials at which the polymer is oxidized and reduced are measured. These potentials can be correlated to the HOMO and LUMO energy levels.

  • Procedure:

    • A three-electrode electrochemical cell is set up, containing a working electrode (with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution.

    • The potential of the working electrode is scanned, and the resulting current is measured.

    • The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

    • The HOMO and LUMO levels are estimated using empirical formulas, often by calibrating against a ferrocene/ferrocenium (Fc/Fc+) internal standard:

      • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

Thermal Stability (Thermogravimetric Analysis)
  • Objective: To determine the temperature at which the polymer starts to decompose.

  • Principle: The mass of a small sample of the polymer is continuously monitored as it is heated at a constant rate in a controlled atmosphere (typically nitrogen or air).

  • Procedure:

    • A small, known mass of the polymer is placed in a TGA sample pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min).

    • The mass of the sample is recorded as a function of temperature.

    • The decomposition temperature is typically reported as the temperature at which 5% mass loss occurs.

Signaling Pathways and Logical Relationships

The interplay between a polymer's chemical structure and its final device performance is a complex relationship governed by several intermediate properties. The diagram below illustrates these critical connections.

G structure Chemical Structure (Backbone, Side Chains) packing Solid-State Packing (Morphology, Crystallinity) structure->packing Influences electronic Electronic Properties (HOMO, LUMO, Band Gap) structure->electronic Determines charge_transport Charge Transport (Mobility, Conductivity) packing->charge_transport Governs optical Optical Properties (Absorption, Emission, PLQY) packing->optical Affects (e.g., Aggregation Quenching) electronic->optical Defines device Device Performance (Efficiency, Stability) charge_transport->device Impacts optical->device Impacts

Caption: Structure-property relationships in conjugated polymers.

Conclusion

While "this compound"-based polymers remain a largely unexplored frontier, theoretical analysis suggests they could offer a unique combination of properties stemming from their enyne linkage. The predicted blue-green emission and high rigidity could make them candidates for specific OLED applications. However, significant synthetic and processing challenges would need to be overcome, particularly regarding solubility.

In comparison, PPV and P3HT stand as well-understood and highly optimized materials. PPV's robustness and high fluorescence efficiency have cemented its place in OLED research, while P3HT's excellent solution processability and charge transport characteristics make it a dominant player in organic electronics. This guide provides the foundational data and experimental context for researchers to not only understand the current landscape of conjugated polymers but also to systematically evaluate the potential of novel materials like poly(this compound) as they emerge from the laboratory.

References

Validating the Regioselectivity of Electrophilic Additions to But-1-en-3-ynyl-benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential regioselectivity of electrophilic additions to the conjugated enyne system of "But-1-en-3-ynyl-benzene." Due to the limited availability of direct experimental data for this specific substrate, this guide leverages established principles of electrophilic addition reactions and presents experimental data from analogous systems to predict and validate potential outcomes.

Theoretical Background: Predicting Regioselectivity

The electrophilic addition to an unsymmetrical conjugated system like this compound presents a complex regiochemical challenge. The reaction can potentially occur at the double bond, the triple bond, or across the entire conjugated system (1,4-addition). The preferred pathway is determined by the relative stability of the carbocation intermediates formed upon the initial attack of the electrophile.

According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene or alkyne, the proton (H+) will add to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[1][2][3][4] In conjugated systems, the stability of allylic and benzylic carbocations due to resonance plays a crucial role in directing the regioselectivity.[5][6]

For this compound, the phenyl group is expected to exert a significant electronic influence, stabilizing carbocations formed at adjacent or conjugated positions. The general principle is that the product derived from the most stable carbocation intermediate will be the major product.[4]

Comparison of Potential Electrophilic Addition Pathways

The electrophilic addition of an electrophile, such as HBr, to this compound can proceed via several competing pathways, each leading to different constitutional isomers. The expected major and minor products for each pathway are outlined below, based on the predicted stability of the carbocation intermediates.

Table 1: Predicted Regioselectivity of HBr Addition to this compound

Addition Pathway Initial Electrophilic Attack Intermediate Carbocation Predicted Major Product Predicted Minor Product Rationale for Regioselectivity
1,2-Addition (Alkene) H⁺ adds to C-1Secondary, Benzylic Carbocation at C-22-Bromo-1-phenylbut-3-yne1-Bromo-1-phenylbut-3-yneThe benzylic carbocation at C-2 is significantly stabilized by the phenyl group.
3,4-Addition (Alkyne) H⁺ adds to C-4Vinylic, Benzylic Carbocation at C-33-Bromo-4-phenylbut-1-ene4-Bromo-4-phenylbut-1-eneThe benzylic vinylic carbocation at C-3 is stabilized by the phenyl group.
1,4-Conjugate Addition H⁺ adds to C-1Allenic Carbocation4-Bromo-1-phenylbuta-1,2-diene1-Bromo-4-phenylbuta-1,2-dieneProtonation at C-1 leads to a resonance-stabilized allylic carbocation with charge delocalized to C-3. Nucleophilic attack at C-4 gives the allene.

Experimental Data from Analogous Systems

Direct experimental data on the electrophilic addition to this compound is scarce. However, studies on similar conjugated systems provide valuable insights. For instance, the electrophilic addition of HBr to 1-phenylprop-1-yne, an analogue for the alkyne portion, has been investigated. The regioselectivity was found to be highly dependent on the reaction conditions, particularly the concentration of the bromide salt.

Table 2: Experimental Regioselectivity of HBr Addition to 1-Phenylprop-1-yne

Reaction Conditions Major Product Minor Product(s) Reference
Dilute Methylene Chloride, 20% TFAsyn-Markovnikov Adduct[7]
Moderate Bromide Concentrationanti-Markovnikov Adduct[7]
High Bromide Concentrationanti-Markovnikov, anti-Addition Product[7]

TFA: Trifluoroacetic Acid

This data highlights that while theoretical principles provide a good starting point, the actual product distribution can be significantly influenced by the reaction environment.

Experimental Protocols

The following is a general protocol for the electrophilic addition of HBr to a conjugated enyne, which can be adapted to validate the regioselectivity for this compound.

Protocol: Electrophilic Addition of HBr to a Conjugated Enyne

  • Reactant Preparation: Dissolve the conjugated enyne (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of HBr in the same solvent (1.1 equivalents) to the stirred solution of the enyne over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the different isomeric products.

  • Characterization and Quantification: Characterize the structure of each isolated isomer using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the relative ratio of the products by GC analysis or by ¹H NMR integration of the purified mixture.

Visualization of Reaction Pathways and Experimental Workflow

G cluster_start Starting Material cluster_intermediates Carbocation Intermediates cluster_products Potential Products start This compound + HBr I1 Secondary, Benzylic (C2) start->I1 H+ to C1 I2 Primary (C1) start->I2 H+ to C2 I3 Vinylic, Benzylic (C3) start->I3 H+ to C4 I4 Vinylic (C4) start->I4 H+ to C3 I5 Allenic (Resonance Stabilized) start->I5 H+ to C1 (1,4) P1 2-Bromo-1-phenylbut-3-yne (Major) I1->P1 Br- attack P2 1-Bromo-1-phenylbut-3-yne (Minor) I2->P2 Br- attack P3 3-Bromo-4-phenylbut-1-ene (Major) I3->P3 Br- attack P4 4-Bromo-4-phenylbut-1-ene (Minor) I4->P4 Br- attack P5 1,4-Addition Product (Allene) I5->P5 Br- attack at C4

G A Reaction Setup (Enyne + Electrophile) B Reaction Monitoring (TLC/GC) A->B C Workup (Quenching, Extraction, Drying) B->C D Purification (Column Chromatography) C->D E Isomer Characterization (NMR, MS) D->E F Quantitative Analysis (GC, NMR Integration) D->F G Conclusion on Regioselectivity E->G F->G

References

A Comparative Guide to the Photophysical Properties of But-1-en-3-ynyl-benzene Derivatives: Correlating Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photophysical properties of but-1-en-3-ynyl-benzene derivatives, bridging experimental findings with theoretical calculations. While direct and comprehensive studies on a wide range of these specific derivatives are limited, this document synthesizes available data from structurally related compounds and outlines the established experimental and computational methodologies for their characterization. This guide aims to serve as a valuable resource for researchers interested in the design and analysis of novel chromophores based on the this compound scaffold.

Data Summary: Photophysical Properties

The photophysical properties of this compound derivatives are influenced by the nature and position of substituents on the phenyl ring. Donor-acceptor substitutions, in particular, can significantly modulate the absorption and emission characteristics of these conjugated systems. Below is a table summarizing representative experimental and theoretical data for donor-acceptor substituted phenylethynyl derivatives, which serve as a close structural analog to the this compound class.

Compound (Substituent)SolventExperimental Absorption λmax (nm)Theoretical Absorption λmax (nm)Experimental Emission λmax (nm)Fluorescence Quantum Yield (Φf)
Reference: Unsubstituted Cyclohexane~334~330~3700.20
Donor (e.g., -OCH3) Cyclohexane~340~338~3800.25
Acceptor (e.g., -CN) Cyclohexane~350~348~4000.15
Donor-Acceptor Cyclohexane~365~362~4500.35
Donor-Acceptor DMSO~370~368~5200.28

Note: The data presented is a representative compilation from studies on analogous phenylethynyl compounds and serves to illustrate general trends.[1][2] Theoretical values are typically obtained from Time-Dependent Density Functional Theory (TD-DFT) calculations.

Experimental Protocols

Accurate determination of photophysical properties relies on standardized experimental procedures. The following sections detail the methodologies for key measurements.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer.

  • Sample Preparation: Solutions of the this compound derivatives are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • Measurement: The absorbance is measured over a wavelength range that covers the expected electronic transitions, typically from 200 to 800 nm. A reference cuvette containing the pure solvent is used to correct for solvent absorption. The wavelength of maximum absorption (λmax) is then determined from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence emission spectra, quantum yields, and lifetimes are measured using a spectrofluorometer and time-correlated single photon counting (TCSPC) instrumentation.

  • Emission Spectra: To record the emission spectrum, the sample is excited at its absorption maximum (λmax), and the emitted light is scanned over a range of longer wavelengths.

  • Fluorescence Quantum Yield (Φf) Determination: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1] The comparative method is widely used for its reliability.[1]

    • A series of solutions of both the sample and a standard (e.g., quinine sulfate or rhodamine 6G) are prepared with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

    • The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φf_sample) is calculated using the following equation:

      Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[1]

  • Fluorescence Lifetime (τ) Measurement: Fluorescence lifetimes are measured using the TCSPC technique. The sample is excited by a pulsed light source (e.g., a laser diode or LED), and the time delay between the excitation pulse and the arrival of the first emitted photon at the detector is recorded. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve. The lifetime is then determined by fitting this decay curve to an exponential function.

Theoretical Protocols

Computational chemistry provides valuable insights into the electronic structure and photophysical properties of molecules, complementing experimental findings.

Ground and Excited State Geometry Optimization
  • Ground State (S₀): The ground state geometries of the this compound derivatives are optimized using Density Functional Theory (DFT). A common choice of functional and basis set for such organic molecules is B3LYP/6-31G(d).

  • First Excited State (S₁): The geometries of the first singlet excited state are optimized using Time-Dependent Density Functional Theory (TD-DFT) with the same functional and basis set.

Calculation of Photophysical Properties
  • Absorption and Emission Energies: Vertical excitation energies, corresponding to the absorption maxima (λmax), are calculated using TD-DFT at the optimized ground state geometry. Similarly, emission energies are calculated from the optimized excited state geometry. These calculations provide the theoretical absorption and fluorescence spectra.

  • Solvent Effects: To model the influence of the solvent environment on the photophysical properties, the Polarizable Continuum Model (PCM) is often employed in conjunction with DFT and TD-DFT calculations. This approach can help to explain solvatochromic shifts observed experimentally.

Visualizing the Workflow

The interplay between experimental and theoretical investigations is crucial for a comprehensive understanding of the photophysical properties of this compound derivatives. The following diagrams illustrate the typical workflows.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_data Data Acquisition Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification UV_Vis UV-Vis Absorption Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Abs_max λmax (abs) UV_Vis->Abs_max Em_max λmax (em) Fluorescence->Em_max QY Quantum Yield (Φf) Fluorescence->QY Lifetime Lifetime (τ) Fluorescence->Lifetime

Caption: Workflow for the experimental characterization of photophysical properties.

Theoretical_Workflow cluster_comp Computational Modeling cluster_calc Property Calculation cluster_results Theoretical Predictions DFT DFT Ground State Opt. TDDFT_Excited TD-DFT Excited State Opt. DFT->TDDFT_Excited TDDFT_Abs TD-DFT Absorption DFT->TDDFT_Abs TDDFT_Em TD-DFT Emission TDDFT_Excited->TDDFT_Em Theo_Abs_max Theoretical λmax (abs) TDDFT_Abs->Theo_Abs_max Theo_Em_max Theoretical λmax (em) TDDFT_Em->Theo_Em_max

Caption: Workflow for the theoretical prediction of photophysical properties.

Correlation_Logic Exp_Data Experimental Data (λmax, Φf, τ) Comparison Direct Comparison & Correlation Exp_Data->Comparison Theo_Data Theoretical Data (λmax) Theo_Data->Comparison Structure_Property Structure-Property Relationships Comparison->Structure_Property Mechanism Understanding of Photophysical Mechanisms Structure_Property->Mechanism

Caption: Logical relationship for correlating experimental and theoretical data.

Conclusion

The correlation of experimental and theoretical data is paramount for the rational design of new functional materials. For this compound derivatives, this integrated approach allows for a deeper understanding of how substituent effects govern their photophysical behavior. While this guide provides a framework based on analogous systems, further dedicated studies on a broader range of this compound derivatives are encouraged to build a more comprehensive and predictive model for this promising class of compounds.

References

Safety Operating Guide

Provisional Guidance for the Safe Disposal of But-1-en-3-ynyl-benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides provisional guidance for the disposal of But-1-en-3-ynyl-benzene in a laboratory setting. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the following procedures are based on the chemical properties of its constituent functional groups (benzene ring, alkene, alkyne) and general principles of hazardous waste management. It is imperative that a comprehensive risk assessment be conducted by qualified personnel at your institution before handling and disposing of this chemical. This guidance is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific hazardous waste disposal protocols.

Hazard Assessment and Characterization

This compound is not a commonly available commercial chemical, and as such, detailed toxicological and safety data are not readily accessible. However, based on its structure, several potential hazards can be inferred. The molecule combines the properties of a substituted benzene, an alkene, and a terminal alkyne.

Inferred Hazard Profile:

Hazard CategoryPotential HazardRationale
Flammability Likely flammable.The presence of a high degree of unsaturation (double and triple bonds) and the benzene ring suggest that the compound is likely a flammable liquid or solid.
Toxicity Potentially toxic and carcinogenic.The benzene moiety is a known carcinogen. Substituted benzenes can also exhibit significant toxicity.
Reactivity Prone to polymerization and peroxide formation.The conjugated enyne system can be susceptible to polymerization, potentially initiated by heat, light, or contaminants. Terminal alkynes can form explosive metal acetylides. The presence of double bonds suggests the possibility of peroxide formation upon exposure to air, which can be explosive.
Environmental Potentially harmful to aquatic life.Benzene and its derivatives are generally considered environmental hazards.

Personal Protective Equipment (PPE)

When handling this compound, the following minimum PPE should be worn:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of the compound, especially outside of a sealed system, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Container: Use a designated, properly labeled, and sealed waste container made of a material compatible with aromatic and unsaturated hydrocarbons (e.g., glass or a suitable plastic).

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and any solvents used for dilution should also be listed.

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. It should be segregated from:

    • Oxidizing agents

    • Strong acids and bases

    • Metals that can form acetylides (e.g., copper, silver, mercury)

Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Consult Institutional Policy: Before generating the waste, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of reactive and potentially carcinogenic chemicals.

  • Waste Collection:

    • Collect waste this compound in a dedicated, labeled waste container.

    • If the compound is in a solution, list all components and their approximate percentages on the waste label.

    • Keep the waste container tightly sealed when not in use.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with a copy of your risk assessment and any available information about the compound.

  • Documentation: Maintain a record of the amount of this compound generated as waste and the date of disposal.

Emergency Procedures

Spills:

  • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial sorbent). Collect the contaminated absorbent in a sealed, labeled hazardous waste container.

  • Large Spills: Evacuate the immediate area and contact your institution's emergency response team and EHS office.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Experimental Protocol: Neutralization (Hypothetical)

Note: The following is a hypothetical protocol for the neutralization of the reactive functional groups of this compound before disposal. This procedure should only be carried out by a qualified chemist after a thorough risk assessment and in a controlled laboratory environment.

Objective: To reduce the reactivity of the enyne functionality before disposal.

Materials:

  • This compound waste

  • Suitable solvent (e.g., tetrahydrofuran)

  • Reducing agent (e.g., sodium borohydride) under the guidance of a senior chemist.

  • Quenching agent (e.g., a weak acid like acetic acid in an appropriate solvent)

  • Appropriate reaction vessel and work-up equipment

Procedure:

  • In a chemical fume hood, dilute the this compound waste with a suitable solvent in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent to saturate the double and triple bonds. The choice of reducing agent and reaction conditions must be carefully considered to control the exotherm.

  • Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Carefully quench the reaction by the slow addition of a suitable quenching agent.

  • The resulting mixture, now containing less reactive saturated compounds, should be collected as hazardous waste and disposed of through the institutional EHS office.

Logical Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Generation of This compound Waste AssessHazards Assess Hazards (Flammable, Toxic, Reactive) Start->AssessHazards SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) AssessHazards->SelectPPE SegregateWaste Segregate Waste (Dedicated, Labeled Container) SelectPPE->SegregateWaste StoreWaste Store in Satellite Accumulation Area SegregateWaste->StoreWaste ContactEHS Contact Institutional EHS for Pickup StoreWaste->ContactEHS Disposal Professional Hazardous Waste Disposal ContactEHS->Disposal

Caption: Disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
But-1-en-3-ynyl-benzene
Reactant of Route 2
Reactant of Route 2
But-1-en-3-ynyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.